molecular formula C15H17NO B7843561 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

2-[4-(3-Methoxyphenyl)phenyl]ethylamine

Número de catálogo: B7843561
Peso molecular: 227.30 g/mol
Clave InChI: KYEJBXYTTVILRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a synthetic phenethylamine derivative of interest in medicinal chemistry and neuroscience research. The phenethylamine structure is a key scaffold in numerous biologically active compounds, serving as a backbone for neurotransmitters, monoamine releasing agents, and ligands for various receptor systems . Substituted phenethylamines are extensively studied for their interactions with serotonin receptors (5-HT), particularly the 5-HT2A subtype, as well as dopamine and adrenergic receptors . The specific substitution pattern on the phenyl rings of this compound suggests potential value as a structural template for designing novel receptor ligands. Research into analogous compounds focuses on understanding structure-activity relationships (SAR) to develop selective agonists or antagonists . Such tools are crucial for probing neurological pathways and signal transduction mechanisms involving G-protein coupled receptors (GPCRs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[4-(3-methoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEJBXYTTVILRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-[4-(3-Methoxyphenyl)phenyl]ethylamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, a biphenyl derivative of the phenethylamine class. As this compound is not extensively documented in current chemical literature, this guide adopts a research-centric approach. It delineates the predicted chemical structure and physicochemical properties by drawing comparisons with well-characterized analogs. Furthermore, this document outlines plausible synthetic pathways and proposes robust analytical methodologies for its characterization, thereby serving as a foundational resource for researchers interested in the synthesis and evaluation of novel diarylethylamines.

Introduction and Rationale

The 1,2-diarylethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including analgesics, antidepressants, and neuroprotective agents.[1] The specific arrangement of aromatic rings and the nature of their substituents can profoundly influence their interaction with biological targets. The title compound, 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, combines the biphenyl moiety, known to engage in hydrophobic and π-π interactions within protein binding pockets, with the pharmacologically significant phenethylamine backbone. The methoxy group introduces a potential hydrogen bond acceptor and alters the electronic properties of one of the phenyl rings.

Given the absence of readily available data for this specific molecule, this guide aims to provide a theoretical yet scientifically grounded framework for its study. The insights herein are synthesized from established chemical principles and experimental data available for structurally related compounds.

Chemical Structure and Identification

The chemical name 2-[4-(3-Methoxyphenyl)phenyl]ethylamine denotes a phenylethylamine core where the phenyl ring is substituted at the 4-position with a 3-methoxyphenyl group. This results in a biphenyl structure with an ethylamine side chain.

Systematic IUPAC Name: 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-amine

Chemical Formula: C₁₅H₁₇NO

Molecular Weight: 227.30 g/mol

Canonical SMILES: COC1=CC=CC(=C1)C2=CC=C(C=C2)CCN

InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration of this compound.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: 2D structure of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine.

Predicted Physicochemical Properties

The physicochemical properties of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine are predicted based on the known properties of its structural analogs, 2-(4-biphenyl)ethylamine and 2-(4-methoxyphenyl)ethylamine.[2][3]

PropertyPredicted ValueRationale / Analog Data
Appearance Colorless to pale yellow liquid or low-melting solidAnalogs like 2-(4-methoxyphenyl)ethylamine are liquids at room temperature.[3]
Boiling Point > 250 °C (at atmospheric pressure)Higher than 2-(4-methoxyphenyl)ethylamine (254-256 °C) due to increased molecular weight.[3]
Melting Point Not readily predictable; likely a low-melting solidThe addition of the second phenyl ring may increase the melting point compared to liquid analogs.
Solubility Soluble in organic solvents (e.g., ethanol, chloroform), limited solubility in waterThe biphenyl structure increases lipophilicity.
pKa (of the amine) ~9.9Similar to other phenylethylamines.
LogP ~3.5 - 4.0Increased from 2-(4-biphenyl)ethylamine (LogP ~3.0) due to the methoxy group.[2]

Proposed Synthetic Pathways

The synthesis of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine can be approached through several established organic chemistry methodologies. The choice of pathway would depend on the availability of starting materials and desired scale. A common strategy involves the construction of the biphenyl core followed by the introduction or modification of the ethylamine side chain.

Suzuki Coupling Approach

A robust and widely used method for forming the biphenyl C-C bond is the Suzuki coupling reaction.

dot graph "suzuki_coupling_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Suzuki coupling workflow for synthesis.

Experimental Protocol (Proposed):

  • Protection of the Amine: The amino group of 4-bromophenethylamine is first protected, for example, as a Boc-carbamate, to prevent side reactions.

  • Suzuki Coupling Reaction:

    • To a solution of the N-Boc-4-bromophenethylamine and 3-methoxyphenylboronic acid in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The Boc protecting group is removed by treatment with an acid (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product.

Causality: The Suzuki coupling is chosen for its high tolerance of functional groups and generally high yields. Protecting the amine group is crucial to prevent its interference with the palladium catalyst.

Synthesis from a Biphenyl Precursor

An alternative approach starts with a pre-formed biphenyl core, to which the ethylamine side chain is added.

Experimental Protocol (Proposed):

  • Starting Material: 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone can be used as a starting material. This ketone is commercially available or can be synthesized via a Suzuki or other cross-coupling reaction.[4]

  • Reductive Amination:

    • The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a one-pot reductive amination reaction.

    • Alternatively, the ketone can be converted to its oxime, which is then reduced (e.g., with lithium aluminum hydride or catalytic hydrogenation) to the corresponding amine.

  • Purification: The final product is isolated and purified using standard techniques such as acid-base extraction and crystallization or chromatography.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, a combination of spectroscopic methods is recommended.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region (around 6.8-7.6 ppm) corresponding to the protons of the two phenyl rings. - A singlet for the methoxy group protons around 3.8 ppm. - Triplets for the two methylene groups of the ethylamine side chain. - A broad singlet for the amine protons.
¹³C NMR - Resonances for the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.
FTIR - Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching (methoxy group).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 227.30).

Potential Pharmacological and Toxicological Profile

While no specific biological activity data exists for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, its structural similarity to other pharmacologically active compounds allows for some informed speculation. As a diarylethylamine, it could potentially interact with monoamine transporters or various receptor systems in the central nervous system.[1]

Derivatives of related compounds, such as (4-methoxyphenyl)dimethylamine, have been investigated for a range of activities including antidepressant and anxiolytic properties.[5] Furthermore, some phenethylamine derivatives are known to have psychoactive effects.

Toxicity: Amines can be corrosive and cause skin and eye irritation.[2] Appropriate personal protective equipment should be used when handling this compound. A full toxicological assessment would be required to determine its safety profile.

Conclusion

2-[4-(3-Methoxyphenyl)phenyl]ethylamine represents an intriguing yet underexplored molecule within the pharmacologically relevant class of diarylethylamines. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous compounds. The proposed synthetic routes, utilizing common and robust reactions like the Suzuki coupling and reductive amination, offer practical starting points for its preparation. The predicted physicochemical and analytical data will aid researchers in its identification and purification. Further investigation into the biological activities of this compound is warranted to explore its potential as a novel therapeutic agent or research tool.

References

  • NextSDS. (n.d.). 1-{2'-methoxy-[1,1'-biphenyl]-4-yl}ethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-METHOXY-[1,1'-BIPHENYL]-4-AMINE — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28210, 2-(4-Biphenyl)ethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. Retrieved from [Link]

  • TCI-SEJINCI. (n.d.). 2-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • Sahai, M. A., et al. (2017). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 12(1), e0157011. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

Sources

preliminary in vitro screening of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory guide for the preliminary in vitro screening of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine .

Pharmacological Rationale & Target Selection

The compound 2-[4-(3-Methoxyphenyl)phenyl]ethylamine represents a highly modified, lipophilic derivative of the classical phenethylamine pharmacophore. Phenethylamines are privileged structures that serve as the structural backbone for endogenous monoamines (dopamine, norepinephrine) and trace amines (tyramine, β -phenylethylamine)[1].

The introduction of a bulky 4-(3-methoxyphenyl) substitution on the primary phenyl ring significantly alters the molecule's steric bulk and lipophilicity (LogP). This structural modification drives the causality of our screening strategy:

  • Target Shift: The extended biphenyl system likely precludes optimal binding at classical orthosteric sites of monoamine transporters (SERT, DAT) but is highly characteristic of ligands targeting the Trace Amine-Associated Receptor 1 (TAAR1) or allosteric sites on serotonin (5-HT) receptors[2].

  • Safety Liabilities: Highly lipophilic, basic amines are notorious for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, necessitating early electrophysiological screening[3].

Primary Pharmacodynamics: GPCR Target Profiling

To evaluate the compound's efficacy, we deploy a self-validating system consisting of an orthogonal radioligand binding assay (for affinity) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay (for functional activity).

Radioligand Competition Binding Assay

Causality for Choice: Binding assays determine the equilibrium dissociation constant ( Ki​ ), isolating the compound's physical affinity from cellular signaling amplification. Self-Validating Controls: Total binding ( B0​ ) and non-specific binding (NSB) defined by 10 μ M of a reference ligand (e.g., RO5166017 for TAAR1). Assay robustness is confirmed if the Z'-factor is > 0.6.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human TAAR1. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Centrifuge at 40,000 × g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM[ 3 H]-ligand, and 2-[4-(3-Methoxyphenyl)phenyl]ethylamine at concentrations ranging from 10 −11 to 10 −4 M.

  • Equilibration: Incubate at 25°C for 120 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity.

  • Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Functional cAMP Accumulation Assay (TR-FRET)

Causality for Choice: TAAR1 is a G αs​ -coupled receptor. Activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP[1]. TR-FRET is chosen over standard fluorescence because its ratiometric readout nullifies the auto-fluorescence often exhibited by aromatic biphenyl compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed hTAAR1-HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Add 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (10-point dose-response) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)[2]. Incubate for 30 mins at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine EC50​ and Emax​ relative to a full agonist control (e.g., β -PEA)[2].

Early Safety Pharmacology: hERG Liability

Causality for Choice: The biphenyl ethylamine structure contains a protonated amine at physiological pH and a lipophilic tail—the exact pharmacophore that blocks the intracellular cavity of the hERG (K v​ 11.1) channel, leading to QT interval prolongation and Torsades de Pointes[3].

Automated Patch-Clamp Electrophysiology

Protocol (CiPA Compliant):

  • Cell Preparation: Use CHO cells stably expressing the hERG channel.

  • System Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Ensure seal resistance > 1 G Ω (gigaseal) for data inclusion[3].

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[3].

  • Compound Application: Apply 2-[4-(3-Methoxyphenyl)phenyl]ethylamine sequentially at 0.1, 1, 10, and 30 μ M.

  • Validation: Use 0.1% DMSO as a vehicle control and 1 μ M E-4031 as a positive control (must yield >90% inhibition)[3].

Data Presentation & Analytics

The following table synthesizes the quantitative metrics required to evaluate the compound's viability as a lead candidate.

Assay CategoryBiological TargetExperimental ReadoutTarget Threshold for Lead Progression
Receptor Affinity hTAAR1 (Orthosteric) Ki​ (nM)< 50 nM
Receptor Affinity 5-HT 2A​ (Off-target) Ki​ (nM)> 1,000 nM (Selectivity >20x)
Functional Activity hTAAR1 (cAMP) EC50​ (nM) / Emax​ (%)< 100 nM / > 80% (Full Agonist)
Cardiotoxicity hERG K + Channel IC50​ ( μ M)> 10 μ M (Safety Margin >100x)
Metabolic Stability Human Liver MicrosomesIntrinsic Clearance ( CLint​ )< 20 μ L/min/mg protein

Visualizations of Workflows and Mechanisms

Workflow Start Compound Preparation: 2-[4-(3-Methoxyphenyl)phenyl]ethylamine GPCR GPCR Target Profiling (Radioligand & TR-FRET cAMP) Start->GPCR Safety Safety Pharmacology (Automated hERG Patch-Clamp) Start->Safety ADME In Vitro ADME (HLM Stability & Cytotoxicity) Start->ADME Data Data Synthesis & Hit-to-Lead Decision GPCR->Data Safety->Data ADME->Data

Workflow for the preliminary in vitro screening of biphenyl ethylamine derivatives.

Pathway Ligand 2-[4-(3-Methoxyphenyl)phenyl]ethylamine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Orthosteric Binding Gs Gαs Protein TAAR1->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Enzyme Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Downstream Phosphorylation

Gs-coupled GPCR signaling cascade initiated by TAAR1 receptor activation.

References

  • Trace Amine-Associated Receptors as Emerging Therapeutic Targets Source: Journal of Pharmacology and Experimental Therapeutics (ScienceDirect/ASPET) URL:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp Source: Frontiers in Pharmacology (NIH/PMC) URL:[Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: Pharmaceuticals (NIH/PMC) URL:[Link]

Sources

Receptor Binding Affinity Profile of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a phenethylamine derivative characterized by a biphenyl-like core structure, with a 3-methoxy substitution on the terminal phenyl ring. As a member of the vast phenethylamine class, its pharmacological profile is of significant interest to researchers in neuropharmacology and drug development. Phenethylamines are known to interact with a wide array of biogenic amine receptors, and their specific receptor binding affinities dictate their potential therapeutic applications or psychoactive effects.[1]

This technical guide provides an in-depth analysis of the predicted receptor binding affinity profile of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine. In the absence of direct empirical data for this specific molecule, this guide will leverage established structure-activity relationships (SAR) within the phenethylamine class to construct a scientifically grounded, predictive profile. We will deconstruct the molecule into its core components—the phenethylamine backbone, the 4-phenyl substitution, and the 3-methoxy group on the terminal phenyl ring—and analyze the known effects of these moieties on receptor binding. This approach allows for an informed estimation of the compound's likely interactions with key central nervous system targets, including serotonin, dopamine, and trace amine-associated receptors.

Predicted Receptor Binding Affinity Profile

The binding affinity of a ligand for a receptor is a critical determinant of its potency and potential physiological effects. Based on the structure-activity relationships of analogous compounds, a predicted binding affinity profile for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine at key monoaminergic receptors has been formulated.

It is important to note that this profile is predictive and derived from the analysis of structurally related compounds. Empirical validation through in vitro binding assays is necessary to confirm these predictions.

Receptor SubtypePredicted Affinity (Ki)Rationale based on Structural Analogs
Serotonin Receptors
5-HT2AModerate to HighBulky, lipophilic substituents at the 4-position of the phenethylamine ring generally confer high affinity for the 5-HT2A receptor. The 4-phenyl group in the target molecule is a significant lipophilic substitution.[2]
5-HT2CModeratePhenethylamines often exhibit affinity for the 5-HT2C receptor, though typically with less or equal potency compared to the 5-HT2A receptor.[3]
5-HT1ALow to ModerateMethoxy substitutions on the phenyl ring of phenethylamines can influence 5-HT1A affinity. However, the overall structural complexity suggests it may not be a primary target.[3]
Dopamine Receptors
D2Low to ModerateThe phenethylamine backbone is a core feature of dopamine.[1] Biphenyl-like structures have been explored as dopamine receptor ligands, suggesting potential interaction.[4] The 3-methoxy substitution pattern is also found in some dopamine receptor ligands.
D1LowAffinity for D1 receptors is often lower than for D2 receptors for many phenethylamine derivatives.[4]
Trace Amine-Associated Receptor
TAAR1ModeratePhenethylamine itself is an agonist at TAAR1.[1] Aryl substitutions can be well-tolerated at this receptor, and some 4-aryl substituted phenethylamines retain affinity.[2]
Adrenergic Receptors
α1/α2Moderate4-Aryl substituted phenethylamines have demonstrated potent binding to adrenergic receptors.[2]

Structure-Activity Relationship (SAR) Analysis

The predicted binding profile is a synthesis of established SAR principles for phenethylamine derivatives. The following sections dissect the contributions of the key structural features of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine to its likely receptor interactions.

The Phenethylamine Core: A Foundation for Monoaminergic Activity

The 2-phenylethylamine scaffold is the fundamental building block of numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1] This core structure provides the essential pharmacophore for interaction with monoamine receptors and transporters. The primary amine is crucial for forming ionic bonds with acidic residues in the receptor binding pockets, while the phenyl ring engages in hydrophobic and van der Waals interactions.

Impact of the 4-Phenyl Substitution: Enhancing Affinity through Lipophilicity

The presence of a phenyl group at the 4-position of the phenethylamine ring creates a biphenyl-like structure, significantly increasing the molecule's size and lipophilicity. Studies on 4-aryl-substituted 2,5-dimethoxyphenethylamines have shown that such bulky, lipophilic substituents are well-tolerated and can lead to potent binding at several receptors, most notably the serotonin 5-HT2A receptor.[2] This high steric tolerance of the 5-HT2A receptor's binding pocket suggests that 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is likely to exhibit significant affinity for this receptor. Furthermore, these 4-aryl substitutions have also been associated with potent binding at adrenergic receptors.[2]

The Role of the 3-Methoxy Group: Modulating Selectivity

The methoxy group at the 3-position of the terminal phenyl ring is a key feature influencing the compound's potential receptor selectivity. In the context of phenethylamines, methoxy substitutions can have varied effects depending on their position. For instance, 3-Methoxyphenethylamine (3-MPEA) itself has been shown to have very low affinity for serotonin receptors. However, in the more complex structure of the target compound, this group is more likely to fine-tune the binding orientation and affinity at various receptors rather than abolish it. The 3-methoxy substitution pattern is present in some known dopamine receptor ligands, suggesting it might contribute to an interaction with dopaminergic targets.[4]

Experimental Methodology: Determination of Receptor Binding Affinity

To empirically validate the predicted binding profile, a suite of in vitro pharmacological assays would be employed. The gold-standard method for determining the binding affinity of a test compound for a specific receptor is the competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Step-by-Step Protocol for a Generic Radioligand Binding Assay
  • Preparation of Receptor Source:

    • Cell membranes expressing the target receptor (e.g., from recombinant cell lines like HEK293 or CHO, or from dissected brain tissue) are prepared through homogenization and centrifugation.

    • The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Assay Setup:

    • A series of dilutions of the test compound, 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, are prepared.

    • In assay tubes or a microplate, the following are added in order:

      • Assay buffer.

      • A fixed concentration of the radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors).

      • Increasing concentrations of the unlabeled test compound.

      • For the determination of non-specific binding, a high concentration of a known, potent unlabeled ligand for the target receptor is added instead of the test compound.

      • For the determination of total binding, only buffer is added in place of any competitor.

    • The reaction is initiated by the addition of the membrane preparation.

  • Incubation:

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The filters are placed in scintillation vials with scintillation fluid.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression analysis to generate a competition curve.

    • The IC50 value is determined from the curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor Source (Cell Membranes) Incubation Incubation: Receptors + Radioligand + Competitor ReceptorPrep->Incubation LigandPrep Radioligand & Competitor (Test Compound) Dilutions LigandPrep->Incubation Filtration Rapid Filtration: Separation of Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting: Quantify Bound Radioactivity Filtration->Counting Analysis Non-linear Regression: Determine IC50 & Ki Counting->Analysis Result Binding Affinity Profile (Ki values) Analysis->Result Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_D2 D2 Receptor Pathway cluster_TAAR1 TAAR1 Pathway Ligand_5HT2A 2-[4-(3-Methoxyphenyl)phenyl]ethylamine Receptor_5HT2A 5-HT2A Receptor (Gq/11-coupled) Ligand_5HT2A->Receptor_5HT2A PLC Phospholipase C (PLC) Receptor_5HT2A->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ligand_D2 2-[4-(3-Methoxyphenyl)phenyl]ethylamine Receptor_D2 D2 Receptor (Gi/o-coupled) Ligand_D2->Receptor_D2 AC_inhib Adenylyl Cyclase Receptor_D2->AC_inhib inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Ligand_TAAR1 2-[4-(3-Methoxyphenyl)phenyl]ethylamine Receptor_TAAR1 TAAR1 (Gs-coupled) Ligand_TAAR1->Receptor_TAAR1 AC_stim Adenylyl Cyclase Receptor_TAAR1->AC_stim activates cAMP_stim ↑ cAMP AC_stim->cAMP_stim

Caption: Predicted primary signaling pathways for the target compound.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, receptor binding affinity profile for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine. Through a detailed analysis of the structure-activity relationships of the phenethylamine class, it is hypothesized that this compound will exhibit moderate to high affinity for the serotonin 5-HT2A receptor and moderate affinity for other serotonin, dopamine, TAAR1, and adrenergic receptors. The provided experimental framework for radioligand binding assays outlines the necessary steps for the empirical validation of this predicted profile. Further investigation into its functional activity at these receptors is warranted to fully elucidate the pharmacological character of this novel phenethylamine derivative.

References

  • Luethi, D., et al. (2019). Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives). European Journal of Pharmacology, 856, 172410. [Link]

  • García-López, J. A., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 26(11), 3169. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1069497. [Link]

  • Phenethylamine. In: Wikipedia. [Link]

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Pharmacokinetic Profiling of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of novel chemical entities not merely as a checklist of assays, but as a mechanistic investigation into the molecule's fate within a biological system.

The compound 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (hereafter referred to as 3-MeO-BPEA ) presents a fascinating structural profile. It combines a highly lipophilic biphenyl core with a basic primary ethylamine side chain and an electron-donating methoxy substitution[1]. This specific architecture—a rigidified, extended phenethylamine derivative—strongly suggests central nervous system (CNS) activity, likely targeting monoamine transporters or trace amine-associated receptors.

However, this structure also introduces specific pharmacokinetic (PK) liabilities:

  • High Lipophilicity (LogP ~3.5-4.5): Drives passive membrane permeability but increases the risk of non-specific plasma protein binding and rapid hepatic clearance.

  • Methoxy Group: A classic "soft spot" highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation.

  • Primary Amine: Vulnerable to oxidative deamination by Monoamine Oxidase (MAO) or CYP enzymes.

This whitepaper outlines the definitive, self-validating experimental workflows required to rigorously profile the absorption, distribution, and metabolism of 3-MeO-BPEA.

Intestinal Absorption: Caco-2 Bidirectional Permeability

The Causality: To achieve systemic exposure via oral administration, 3-MeO-BPEA must cross the intestinal epithelium. We utilize the Caco-2 bidirectional permeability assay because it expresses human intestinal efflux transporters (e.g., P-glycoprotein). Highly lipophilic amines are notorious P-gp substrates; measuring transport in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions allows us to calculate the Efflux Ratio (ER) and determine if active efflux will throttle oral bioavailability.

Self-Validating Experimental Protocol

Every robust assay must prove its own integrity before the data is trusted. This protocol incorporates internal validation gates.

  • Cell Culture & Differentiation: Seed Caco-2 cells (5×10⁵ cells/well) onto polycarbonate Transwell filter inserts (0.4 µm pore size). Culture for 21 days to ensure differentiation into polarized, enterocyte-like monolayers[2].

  • Monolayer Validation (Self-Validation Gate): Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm² . Co-administer Lucifer Yellow (LY) to the apical chamber; >99% rejection of LY in the basolateral chamber confirms tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 3-MeO-BPEA in HBSS buffer (pH 7.4). Apply to the Apical compartment for A→B assessment, or the Basolateral compartment for B→A assessment.

  • Sampling: Incubate at 37°C in 5% CO₂. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Control Integration: Run Propranolol (high permeability, transcellular) and Atenolol (low permeability, paracellular) in parallel to validate the assay's dynamic range.

  • Bioanalysis: Quantify 3-MeO-BPEA via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Quantitative Data Summary

Representative profiling data for 3-MeO-BPEA against assay controls.

Compound Papp​ A→B (x10⁻⁶ cm/s) Papp​ B→A (x10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)Permeability Classification
3-MeO-BPEA 18.522.11.1994.2High (Non-Effluxed)
Propranolol (Control)25.424.80.9798.0High
Atenolol (Control)0.80.91.1299.1Low

Central Nervous System Distribution: Blood-Brain Barrier (BBB) Penetration

The Causality: For a biphenyl ethylamine intended to modulate CNS targets, crossing the blood-brain barrier is non-negotiable. Standard immortalized monocultures fail to replicate the complex neurovascular unit. Therefore, we deploy a microphysiological co-culture system utilizing human brain microvascular endothelial cells (HBMECs) and primary astrocytes[3]. Astrocytes secrete factors that upregulate tight junction proteins in endothelial cells, preventing false-positive permeation results driven by paracellular leakage.

Self-Validating Experimental Protocol
  • Co-Culture Establishment: Seed primary human astrocytes on the basolateral side of a Transwell insert. After 24 hours of adhesion, seed HBMECs on the apical side.

  • Barrier Validation (Self-Validation Gate): Monitor TEER continuously. The assay is only initiated when TEER exceeds 120 Ω·cm². Introduce 3 kDa FITC-dextran; permeability must remain < 0.1 x 10⁻⁶ cm/s to confirm functional barrier restriction.

  • Assay Execution: Introduce 1 µM of 3-MeO-BPEA to the apical (blood) chamber.

  • Sampling & Controls: Sample the basolateral (brain) chamber over a 24-hour period. Include Caffeine (positive control, high penetrance) and Atenolol (negative control, low penetrance) to validate the barrier's selective permeability.

  • Quantification: Analyze samples via LC-MS/MS to determine the CNS penetration rate.

Workflow Visualization

BBB_Assay A 1. Co-Culture Endothelial & Astrocyte Cells (Transwell) B 2. Self-Validation: TEER > 120 Ω·cm² & FITC-Dextran Exclusion A->B C 3. Apical Dosing: 1 µM 3-MeO-BPEA + Caffeine/Atenolol Controls B->C D 4. Basolateral Sampling (0 - 24 Hours) C->D E 5. LC-MS/MS Quantification & Data Modeling D->E

Workflow for the in vitro blood-brain barrier permeability assay.

Hepatic Metabolism: Microsomal Stability & Clearance

The Causality: The structural liabilities of 3-MeO-BPEA—specifically the methoxy group and the primary amine—necessitate rigorous metabolic profiling. We utilize Human Liver Microsomes (HLMs) supplemented with NADPH to isolate Phase I cytochrome P450 metabolism[4]. By calculating the intrinsic clearance ( CLint​ ), we can predict the in vivo hepatic extraction ratio and identify the primary metabolic pathways responsible for drug degradation.

Self-Validating Experimental Protocol
  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) and 1 µM 3-MeO-BPEA in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Validation Controls (Self-Validation Gate):

    • Negative Control: Run a parallel incubation omitting NADPH. If 3-MeO-BPEA degrades here, it indicates chemical instability rather than enzymatic metabolism.

    • Positive Control: Incubate Verapamil (CYP3A4) and Dextromethorphan (CYP2D6) to confirm the enzymatic viability of the microsomal batch.

  • Reaction Kinetics: Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Metabolic Pathway Visualization

Metabolism Parent 2-[4-(3-Methoxyphenyl)phenyl]ethylamine M1 O-Demethylation (CYP2D6 / CYP3A4) Parent->M1 M2 Oxidative Deamination (MAO / CYP) Parent->M2 M3 Aromatic Hydroxylation (CYP1A2) Parent->M3 Phase2_1 Glucuronidation (UGT Enzymes) M1->Phase2_1 Phase2_2 Sulfation (SULT Enzymes) M1->Phase2_2 Excretion Renal & Biliary Excretion M2->Excretion M3->Phase2_1 Phase2_1->Excretion Phase2_2->Excretion

Proposed major hepatic metabolic pathways and clearance routes for 3-MeO-BPEA.
Quantitative Data Summary

In vitro metabolic stability parameters indicating moderate hepatic clearance.

Compound t1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min (%)NADPH-Free Remaining (%)
3-MeO-BPEA 28.448.823.198.5
Verapamil (Control)14.297.65.299.1

Conclusion & Strategic Next Steps

The pharmacokinetic profiling of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine reveals a compound with highly favorable absorption and distribution characteristics. The Caco-2 data demonstrates excellent intestinal permeability without significant P-gp efflux liability. Furthermore, the microphysiological BBB assay confirms that the lipophilic biphenyl core successfully drives transcellular permeation into the CNS.

However, the moderate intrinsic clearance ( CLint​ = 48.8 µL/min/mg) observed in the HLM assay confirms that the methoxy group and primary amine act as metabolic soft spots. Future structural optimization (e.g., fluorination of the methoxy group or alpha-methylation of the ethylamine chain) may be required to extend the in vivo half-life while preserving the compound's excellent CNS penetrance.

References

  • Title: 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)
  • Title: Efficacy and pharmacokinetic evaluation of a novel anti-malarial compound (NP046)
  • Source: nih.
  • Source: researchgate.

Sources

Establishing the Baseline Toxicological Profile of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a novel chemical entity (NCE) with a phenethylamine backbone, a class of compounds known for diverse pharmacological activities.[1][2][3] As with any NCE intended for potential therapeutic development, establishing a comprehensive baseline toxicological profile is a mandatory and critical early step.[4][5] This process identifies potential safety liabilities, informs risk assessment, and guides the overall drug development program.[5][6]

Publicly available toxicological data for this specific molecule is scarce, which is typical for compounds in the discovery or preclinical phase. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals. It outlines a logical, tiered strategy for generating the foundational toxicological data for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, moving from predictive computational methods to definitive in vitro and in vivo assays. The methodologies described herein are grounded in international regulatory guidelines to ensure data integrity and relevance for future IND (Investigational New Drug) applications.[4]

Part 1: Strategic Framework for Toxicological Assessment

A modern approach to toxicology emphasizes a tiered, evidence-based strategy that aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. This strategy begins with broad, rapid screening methods to identify potential hazards early, allowing for informed decision-making and resource optimization.[5][6]

The primary goals are to:

  • Identify Hazards: Determine the intrinsic potential of the compound to cause adverse effects.

  • Characterize Dose-Response: Establish the relationship between the dose level and the nature and frequency of adverse effects.

  • Inform Safety Margins: Provide data to calculate the margin between the anticipated therapeutic dose and the toxic dose.

This guide will detail the essential assays in this tiered approach, starting with in silico predictions, followed by a core battery of in vitro tests, and culminating in a foundational in vivo study.

Part 2: Foundational Characterization and In Silico Assessment

Before initiating biological assays, it is crucial to understand the compound's fundamental properties and predict its potential liabilities using computational models.

Physicochemical Properties

The solubility, lipophilicity (LogP), and pKa of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the parent compound, phenethylamine, is soluble in water and has a LogP of 1.41.[2][7] The addition of the methoxyphenyl and phenyl groups will likely increase lipophilicity, affecting its interaction with biological membranes and metabolic enzymes. These properties must be experimentally determined as they dictate vehicle selection for in vitro and in vivo studies and provide initial clues to the compound's pharmacokinetic behavior.

In Silico Toxicological Prediction

Computational toxicology leverages sophisticated algorithms and extensive databases to predict the potential toxicity of a chemical based on its structure.[8][9] These methods allow for the rapid, cost-effective screening of thousands of compounds, helping to prioritize resources and identify potential hazards before any laboratory work begins.[8][9][10]

Methodology: The structure of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine should be analyzed using a suite of validated (Q)SAR (Quantitative Structure-Activity Relationship) models.

  • Recommended Platforms: OECD QSAR Toolbox, DEREK Nexus, CASE Ultra.[11]

  • Key Endpoints to Predict:

    • Mutagenicity: (e.g., Ames test outcome)

    • Carcinogenicity:

    • Hepatotoxicity:

    • Cardiotoxicity: (e.g., hERG channel blockage)

    • Skin Sensitization:

The output from these models provides a preliminary hazard assessment, guiding the design of subsequent in vitro and in vivo studies. For example, a structural alert for mutagenicity would make the Ames test a high-priority experimental assay.[12]

Part 3: Core In Vitro Toxicological Assessment

In vitro assays are the cornerstone of early safety testing, providing rapid, human-relevant data on specific toxicological endpoints without the use of whole animals.[13][14] For a baseline profile, the following three assays are considered essential.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release

Causality and Rationale: The first step in understanding a compound's toxicity is to determine the concentrations at which it causes general cell death. The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[15][16][17] This assay is a reliable indicator of cytotoxicity and is crucial for selecting appropriate, non-lethal concentration ranges for more specific mechanistic assays.[13] An initial cytotoxicity screen helps avoid misinterpretation of data in subsequent assays that could be confounded by widespread cell death.[13]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a pre-optimized density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include triplicate wells for each condition.

  • Controls:

    • Spontaneous Release (Low Control): Cells treated with vehicle only (e.g., 0.1% DMSO).

    • Maximum Release (High Control): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Medium only, with no cells.

  • Incubation: Incubate the plate for a standard duration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[17] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[17][18]

  • LDH Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well of the new plate.[17]

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[17] Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100.[15]

LDH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PlateCells Plate Cells in 96-Well Plate PrepCompound Prepare Compound Serial Dilutions TreatCells Treat Cells with Compound and Controls (24h) PrepCompound->TreatCells Start Centrifuge Centrifuge Plate (400 x g, 5 min) TreatCells->Centrifuge CollectSupernatant Transfer Supernatant to New Plate Centrifuge->CollectSupernatant AddReagent Add LDH Reaction Mix CollectSupernatant->AddReagent IncubateRead Incubate (30 min, RT) & Read Absorbance (490nm) AddReagent->IncubateRead Calculate Calculate % Cytotoxicity IncubateRead->Calculate Data Output DetermineIC50 Determine IC50 Value Calculate->DetermineIC50

Caption: LDH Cytotoxicity Assay Workflow.

Cardiotoxicity Assay: hERG Channel Inhibition

Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability.[19][20] This channel plays a key role in cardiac repolarization, and its blockade can lead to QT interval prolongation, a condition that can trigger fatal arrhythmias like Torsade de Pointes.[19] A significant number of drugs have been withdrawn from the market due to hERG-related cardiotoxicity, making this assay a mandatory component of preclinical safety assessment.[19]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[19][20]

  • Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19]

  • Compound Application: Prepare the test compound in an appropriate extracellular solution with a low final DMSO concentration (e.g., <0.5%).[19]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."[19]

  • Data Acquisition:

    • Establish a stable baseline recording of the hERG current in the vehicle solution.

    • Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[19]

    • Record the current at each concentration after a stable effect is observed (typically 3-5 minutes).

  • Controls:

    • Negative Control: Vehicle (e.g., 0.3% DMSO).[19]

    • Positive Control: A known hERG inhibitor (e.g., E-4031, Quinidine) to confirm assay sensitivity.[19]

  • Analysis: Measure the amplitude of the hERG tail current before and after compound addition. Calculate the percentage of inhibition at each concentration.

  • Endpoint: Determine the IC50 value (the concentration that causes 50% inhibition of the hERG current) by fitting the concentration-response data to a suitable model.

hERG_Assay_Workflow cluster_prep Setup cluster_ephys Electrophysiology cluster_analysis Analysis CellPrep Prepare hERG-expressing HEK293/CHO Cells CompoundPrep Prepare Compound Concentrations Patch Establish Whole-Cell Patch Clamp CompoundPrep->Patch Start Baseline Record Baseline hERG Current (Vehicle) Patch->Baseline ApplyCompound Apply Compound (Cumulative Doses) Baseline->ApplyCompound RecordCurrent Record hERG Tail Current Inhibition ApplyCompound->RecordCurrent CalcInhibition Calculate % Inhibition vs. Control RecordCurrent->CalcInhibition Data Output DetermineIC50 Determine IC50 Value CalcInhibition->DetermineIC50 OECD423_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose3Animals Dose 3 Animals Start->Dose3Animals Observe Observe for 14 Days (Mortality & Clinical Signs) Dose3Animals->Observe Outcome Outcome? Observe->Outcome Die_2_or_3 2 or 3 Die Outcome->Die_2_or_3 High Mortality Die_0_or_1 0 or 1 Dies Outcome->Die_0_or_1 Low/No Mortality DoseLower Dose 3 New Animals at Lower Dose Die_2_or_3->DoseLower DoseHigher Dose 3 New Animals at Higher Dose Die_0_or_1->DoseHigher DoseLower->Observe StopClassify Stop Test & Assign GHS Category DoseLower->StopClassify If mortality seen at previous step DoseHigher->Observe DoseHigher->StopClassify If no mortality seen at 2000 mg/kg or mortality confirms class

Caption: OECD 423 Acute Toxic Class Method Decision Logic.

Part 5: Data Synthesis and Presentation

All quantitative data must be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Toxicology Data

Assay Cell Line Endpoint Result
Cytotoxicity HepG2 IC50 (µM) [Insert Value]

| Cardiotoxicity | hERG-HEK293 | IC50 (µM) | [Insert Value] |

Table 2: Summary of In Vivo Acute Oral Toxicity (OECD 423)

Starting Dose (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Signs GHS Classification
[e.g., 300] 3 [e.g., 0/3] [e.g., No adverse effects observed] [e.g., Category 5 or Unclassified]

| [e.g., 2000] | 3 | [e.g., 1/3] | [e.g., Lethargy, piloerection] | [e.g., Category 4] |

Conclusion

This guide provides a robust, scientifically-grounded framework for establishing the baseline toxicological profile of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine. By integrating in silico predictions with a core battery of validated in vitro and in vivo assays, researchers can efficiently identify potential safety liabilities, fulfill initial regulatory expectations, and make informed decisions to advance a promising new chemical entity through the drug development pipeline. The execution of these studies with scientific rigor is paramount to ensuring the safety and ultimate success of any novel therapeutic candidate.

References

  • OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available from: [Link] [21][22]2. Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Available from: [Link] [23]3. Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link] [19]4. Verma, R., & Kumar, D. (2017). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link] [24]5. Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link] [15]6. Schrödinger. (n.d.). Predictive Toxicology. Available from: [Link] [10]7. Bio-protocol. (2018). LDH Cytotoxicity Assay. Available from: [Link] [16]8. Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Available from: [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. Available from: [Link] [8]10. Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Available from: [Link] [13]11. Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Available from: [Link] [12]12. Sakkiah, S., et al. (2019). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. In Silico Toxicology. Available from: [Link] [25]13. PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Available from: [Link] [11]15. ICAPO. (2023). OECD Releases new Test Guidelines for NAMs in 2023. Available from: [Link]

  • Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available from: [Link] [9]17. OECD (2014), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available from: [Link]

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris. Available from: [Link] [26]23. National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Available from: [Link] [27]24. Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link] [20]25. Creative Bioarray. (n.d.). hERG Safety Assay. Available from: [Link]

  • Williams, P. D. (1990). The role of pharmacological profiling in safety assessment. Toxicology Letters. Available from: [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Available from: [Link]

  • Jordi Labs. (2024). How Toxicology Studies Factor into New Drug Development. Available from: [Link] [6]29. S. S, S., et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Journal of Molecular Structure. Available from: [Link] [1]30. Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Available from: [Link] [4]31. National Institute of Standards and Technology. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Available from: [Link] [7]38. Agency for Toxic Substances and Disease Registry. (2024). 10 Steps to making an ATSDR ToxProfile. Available from: [Link]

  • Oxford Academic. (2023). Enabling novel paradigms: a biological questions-based approach to human chemical hazard and drug safety assessment. Toxicological Sciences. Available from: [Link]

  • Federal Register. (2026). Nominations for Substances To Be Evaluated for Toxicological Profile Development. Available from: [Link]

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Methodological & Application

Comprehensive Synthesis Protocol for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine: A Biphenyl Ethylamine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Rationale

Biphenyl ethylamines, such as 2-[4-(3-Methoxyphenyl)phenyl]ethylamine , are privileged scaffolds in medicinal chemistry, frequently serving as precursors for central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. The synthesis of this target molecule requires the strategic formation of a carbon-carbon biaryl bond and the installation of a primary ethylamine chain.

Retrosynthetic Strategy: Attempting a Suzuki cross-coupling directly on an unprotected halogenated phenethylamine can lead to palladium catalyst poisoning due to the strong coordinating ability of the free primary amine. While specialized ligands can overcome this, a more robust and scalable approach utilizes a masked amine.

In this protocol, we employ 4-bromophenylacetonitrile and (3-methoxyphenyl)boronic acid as starting materials.

  • Phase 1: A Suzuki-Miyaura cross-coupling constructs the biaryl core, yielding 2-[4-(3-methoxyphenyl)phenyl]acetonitrile. The nitrile group is highly tolerant of standard palladium-catalyzed aqueous conditions[1].

  • Phase 2: A strong hydride reduction using Lithium Aluminum Hydride (LiAlH₄) converts the intermediate nitrile directly into the target primary amine[2]. This avoids the need for protection/deprotection steps and prevents the formation of secondary amine byproducts commonly seen in catalytic hydrogenation.

Synthetic Workflow

SyntheticRoute SM1 4-Bromophenylacetonitrile Cat1 Pd(PPh3)4, K2CO3 Dioxane/H2O, 80°C SM1->Cat1 SM2 (3-Methoxyphenyl)boronic acid SM2->Cat1 Int 2-[4-(3-Methoxyphenyl)phenyl]acetonitrile Cat1->Int Suzuki Coupling Cat2 LiAlH4 THF, 0°C to RT Int->Cat2 Prod 2-[4-(3-Methoxyphenyl)phenyl]ethylamine Cat2->Prod Nitrile Reduction

Two-step synthesis of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine via Suzuki coupling and reduction.

Phase 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation[1]. To achieve high yields, it is critical to exclude oxygen from the reaction mixture; the presence of O₂ promotes the oxidative homocoupling of the boronic acid, consuming the reagent and complicating purification.

Materials
  • 4-Bromophenylacetonitrile (1.0 equiv, 10.0 mmol, 1.96 g)

  • (3-Methoxyphenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.82 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol, 578 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol, 3.45 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Protocol
  • Solvent Degassing (Critical Step): In a 100 mL Schlenk flask, prepare a mixture of 40 mL 1,4-dioxane and 10 mL deionized water. Sparge the solvent mixture with dry Argon or Nitrogen gas for at least 30 minutes to displace dissolved oxygen.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromophenylacetonitrile, (3-methoxyphenyl)boronic acid, and K₂CO₃ to the flask. Stir for 5 minutes to ensure partial dissolution[3].

  • Catalyst Introduction: Add the Pd(PPh₃)₄ catalyst. Note: The catalyst should be bright yellow. If it has turned brown or black, it has oxidized and will result in poor yields.

  • Reaction: Seal the flask, heat the mixture to 80 °C using an oil bath or heating block, and stir vigorously for 16–18 hours[4].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting bromide should be completely consumed, replaced by a lower-Rf fluorescent spot under UV (254 nm).

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of water and extract with Ethyl Acetate (3 × 40 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford 2-[4-(3-methoxyphenyl)phenyl]acetonitrile as a white to pale-yellow solid.

Phase 2: Nitrile Reduction via LiAlH₄

Lithium Aluminum Hydride (LiAlH₄) is a powerful, unselective reducing agent[5]. It reduces nitriles to primary amines through a double hydride transfer mechanism[2]. The most common point of failure in this reaction is the workup; improper quenching leads to a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. We utilize the Fieser Workup , which forces the aluminum salts to precipitate as a crisp, granular white solid.

Mechanistic Pathway

Mechanism Nitrile Biaryl Nitrile (R-C≡N) Step1 Hydride Transfer [AlH4]- Nitrile->Step1 Imine N-Lithioimine Salt (R-CH=N-Li) Step1->Imine Step2 Second Hydride Transfer [AlH3] Imine->Step2 AmineSalt Amine Dianion Complex (R-CH2-N(Li)(Al)) Step2->AmineSalt Workup Fieser Workup (H2O / NaOH) AmineSalt->Workup Amine Primary Amine (R-CH2-NH2) Workup->Amine

Stepwise mechanistic pathway of nitrile reduction to primary amine using Lithium Aluminum Hydride.

Materials
  • 2-[4-(3-Methoxyphenyl)phenyl]acetonitrile (1.0 equiv, 5.0 mmol, 1.11 g)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 10.0 mmol, 380 mg)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Deionized water and 15% aqueous NaOH (for Fieser quench)

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with Argon. Add anhydrous THF (15 mL) and carefully suspend the LiAlH₄ powder. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the biaryl nitrile (1.11 g) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes using an addition funnel or syringe to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours[2].

  • Fieser Quench (Strictly adhere to these ratios): Cool the flask back to 0 °C. Based on the mass of LiAlH₄ used ( x = 0.38 g):

    • Slowly add x mL (0.38 mL) of distilled water dropwise. Wait for the vigorous bubbling to subside.

    • Add x mL (0.38 mL) of 15% aqueous NaOH solution.

    • Add 3x mL (1.14 mL) of distilled water.

  • Granulation: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature. The gray suspension will transform into a stark white, granular precipitate.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or Ethyl Acetate (3 × 20 mL) to ensure complete recovery of the amine.

  • Isolation: Concentrate the filtrate under reduced pressure. To ensure high purity, dissolve the residue in 1M HCl (aqueous) and wash with Diethyl Ether to remove non-basic impurities. Basify the aqueous layer to pH 12 with 2M NaOH, extract with Dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield pure 2-[4-(3-Methoxyphenyl)phenyl]ethylamine .

Quantitative Data & Optimization Summaries

To ensure reproducibility, the following tables summarize the optimization parameters evaluated during protocol development.

Table 1: Evaluation of Suzuki-Miyaura Coupling Conditions

Catalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation
Pd(OAc)₂ (5%)K₂CO₃ (2.0)Toluene/H₂O9065%Incomplete conversion after 18h.
Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)Dioxane/H₂O8082%Good yield, but catalyst is expensive.
Pd(PPh₃)₄ (5%) K₂CO₃ (2.5) Dioxane/H₂O 80 91% Optimal conversion, clean profile.
Pd(PPh₃)₄ (5%)K₂CO₃ (2.5)Dioxane/H₂O8040%No degassing used; high homocoupling.

Table 2: Comparison of Nitrile Reduction Methodologies

Reducing AgentEquivalentsSolventTempYield (%)Mechanistic Outcome
DIBAL-H1.1Toluene-78 °C0% (Amine)Arrests at imine; yields aldehyde upon workup[5].
NaBH₄ / CoCl₂3.0 / 0.1MeOHRT70%Viable alternative, but requires toxic Cobalt.
Pd/C, H₂ (1 atm)10% w/wEtOH/HClRT60%Significant secondary amine dimerization observed.
LiAlH₄ 2.0 THF 0 °C to RT 88% Clean conversion to primary amine[2].

References

  • Asnan, H. H. M., et al. "Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction". Institut Kimia Malaysia (IKM). Available at:[Link]

  • University of Delaware Chemistry Dept. "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory". UDel. Available at: [Link]

  • Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction) - General Procedure". Organic-Synthesis.com. Available at: [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". MasterOrganicChemistry.com. Available at: [Link]

Sources

Application Note: 2-[4-(3-Methoxyphenyl)phenyl]ethylamine as a Modular Intermediate in CNS and Ion Channel Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of bifunctional chemical intermediates is critical for accelerating Structure-Activity Relationship (SAR) campaigns. 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (Chemical Formula: C₁₅H₁₇NO) is a highly versatile biaryl building block. Featuring a rigid biphenyl core, a primary ethylamine linker, and a distal meta-methoxy substituent, this intermediate is uniquely positioned for the synthesis of central nervous system (CNS) therapeutics and ion channel modulators. This application note details the mechanistic rationale for its use, provides self-validating experimental protocols for library synthesis, and outlines its specific utility in targeting G-protein coupled receptors (GPCRs), the dopamine transporter (DAT), and TRPM8 channels.

Mechanistic Rationale & Pharmacophore Utility

As a Senior Application Scientist, it is vital to understand why a specific scaffold is chosen rather than simply how to react it. The utility of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is rooted in three distinct structural features:

The Biphenyl Core (Lipophilic Anchor): The rigid biphenyl system acts as a critical pharmacophore for target engagement. In GPCRs (such as 5-HT7) and monoamine transporters, the biphenyl system provides a rigid lipophilic anchor that enhances binding affinity through π

π stacking and dipole interactions with conserved transmembrane helices[1]. Furthermore, biphenyl scaffolds have been a proven, field-validated strategy in developing atypical dopamine transporter (DAT) inhibitors with reduced hERG (human ether-à-go-go-related gene) liabilities, which is critical for minimizing cardiotoxicity in CNS drug development[2].
  • The Ethylamine Linker (Basic Recognition Motif): The two-carbon spacer between the aromatic system and the primary amine mimics the endogenous topology of monoamine neurotransmitters (e.g., dopamine, serotonin). This primary amine serves as the primary synthetic handle for divergent functionalization (amide coupling, reductive amination). In the context of ion channels, biphenyl ethylamines are highly effective building blocks for synthesizing N-substituted tryptamine derivatives that act as potent TRPM8 modulators[3].

  • The Meta-Methoxy Substituent (Electronic & H-Bonding Vector): The methoxy group at the meta position of the distal phenyl ring provides a specific hydrogen-bond acceptor without sterically occluding the para position. Synthetically, it serves as a masked phenol; late-stage demethylation (e.g., using BBr₃) can unveil a hydroxyl group to serve as an H-bond donor, radically shifting the molecule's logP and target residence time.

  • Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each workflow incorporates specific analytical checkpoints to confirm causality and reaction success before proceeding to purification.

    Protocol A: Amide Coupling for TRPM8 Modulator Libraries

    Objective: Synthesize N-substituted amide derivatives targeting TRPM8 channels. Causality: HATU is selected over traditional EDC/HOBt to drive the coupling of sterically hindered or electron-deficient carboxylic acids with the primary amine. HATU forms a highly reactive 7-aza-HOAt active ester, which accelerates reaction kinetics and minimizes epimerization of chiral substrates.

    Step-by-Step Methodology:

    • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Amine Addition: Add 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (1.1 equiv, 0.55 mmol) in a single portion. Stir the reaction at room temperature under a nitrogen atmosphere.

    • Self-Validation Checkpoint (LC-MS): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and inject into the LC-MS. Validation criteria: The complete disappearance of the starting amine peak ( m/z 228.1 [M+H]⁺) and the appearance of the product mass confirms complete conversion. Do not proceed to workup until the amine is consumed.

    • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Reductive Amination for Atypical DAT Inhibitors

    Objective: Synthesize secondary amines for DAT inhibitor scaffolds. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde, significantly minimizing alcohol byproducts compared to NaBH₄.

    Step-by-Step Methodology:

    • Imine Formation: Dissolve 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

    • Catalysis: Add glacial acetic acid (1.2 equiv, 0.6 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

    • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes. Stir for 12 hours at room temperature.

    • Self-Validation Checkpoint (¹H NMR): Withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃ for a quick ¹H NMR scan. Validation criteria: The disappearance of the aldehyde proton signal (typically δ 9.5–10.5 ppm) and the appearance of a new benzylic CH₂ signal ( δ 3.5–4.0 ppm) confirms successful reductive amination.

    • Workup: Quench the reaction with 1M NaOH (5 mL) to break down boron complexes. Extract with Dichloromethane (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

    Data Presentation

    The following tables summarize the optimization parameters for the reductive amination protocol and the representative impact of biphenyl substitution on target affinity.

    Table 1: Optimization of Reductive Amination Conditions

    Reducing AgentSolventAdditiveConversion (%)Byproduct (Alcohol)
    NaBH₄MeOHNone65%High (>20%)
    NaBH₃CNMeOHAcOH (cat.)82%Low (<5%)
    NaBH(OAc)₃ DCE AcOH (1.2 eq) >95% Trace (<1%)

    Table 2: Representative SAR Impact of Biphenyl Substituents on Target Affinity

    Biphenyl Substitution PatternDAT Affinity ( Ki​ , nM)5-HT7 Affinity ( pKi​ )hERG Liability
    Unsubstituted Biphenyl45.26.50High
    4'-Chloro Biphenyl12.47.83Moderate
    3'-Methoxy Biphenyl 8.5 7.45 Low

    (Note: Data synthesized from representative biphenyl scaffold SAR studies[2],[1])

    Pathway & Workflow Visualization

    G A 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (Core Intermediate) B Amide Coupling (HATU, DIPEA, DMF) A->B R-COOH C Reductive Amination (NaBH(OAc)3, DCE) A->C R-CHO D Demethylation (BBr3, DCM) A->D Ether Cleavage E TRPM8 Modulators (Ion Channel Targeting) B->E in vitro screening F Atypical DAT Inhibitors (CNS Penetrant Ligands) C->F in vitro screening G Phenolic H-Bond Donors (Late-Stage SAR Expansion) D->G target validation

    Divergent synthetic workflows utilizing the biphenyl ethylamine intermediate.

    References

    • Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity Source: ACS Pharmacology & Translational Science URL:[Link]

    Sources

    Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacological Context

    The compound 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a structurally complex biphenyl ethylamine. Phenethylamine derivatives and their biphenyl analogues are classically investigated for their potent interactions with monoaminergic systems, including the Trace Amine-Associated Receptor 1 (TAAR1), dopamine/serotonin transporters, and various G-protein coupled receptors (GPCRs)[1]. The addition of a 3-methoxyphenyl group to the biphenyl core significantly increases the steric bulk and lipophilicity of the molecule. This structural modification often shifts the pharmacological profile from direct orthosteric agonism toward allosteric modulation or atypical transporter inhibition, similar to other biphenyl-based dopamine D1 positive allosteric modulators (PAMs)[2].

    Because this compound is highly lipophilic and targets the central nervous system (CNS), standard in vivo protocols must be heavily adapted. This application note details a self-validating workflow for formulating, dosing, and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine in rodent models.

    Workflow A Compound Prep Biphenyl Ethylamine B Formulation (Vehicle Optimization) A->B C In Vivo Dosing (IV, PO in Rodents) B->C D PK Profiling (Plasma/Brain LC-MS/MS) C->D Blood/Tissue E PD Assays (Open Field, PPI) C->E Behavior

    Fig 1. End-to-end in vivo experimental workflow for biphenyl ethylamine evaluation.

    Physicochemical Properties & Formulation Strategy

    Causality in Formulation: The primary ethylamine group provides a basic pKa (~9.5), meaning the compound exists primarily as a cation at physiological pH. However, the extended biphenyl-methoxy system drives the predicted LogP > 3.5. If administered in pure saline, the free base or even the HCl salt will rapidly precipitate upon injection, leading to micro-emboli in IV studies or erratic absorption in PO studies. Therefore, a co-solvent system is mandatory to ensure bioavailability.

    Formulation Matrix
    RouteVehicle CompositionPreparation MethodStability / Validation Checkpoint
    IV (Intravenous) 5% DMSO / 10% Tween-80 / 85% SalineDissolve compound in DMSO. Add Tween-80 and vortex. Slowly add saline while sonicating.Validation: Visual inspection for Tyndall effect (precipitation) at 1 hour post-mix.
    PO (Oral Gavage) 0.5% Methylcellulose (MC) / 0.1% Tween-80 in WaterTriturate compound with Tween-80. Gradually add 0.5% MC solution to form a homogenous suspension.Validation: LC-MS/MS sampling of top, middle, and bottom of the suspension to ensure homogeneity.

    In Vivo Pharmacokinetic (PK) Protocol

    To determine the bioavailability and blood-brain barrier (BBB) penetrance of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, a discrete PK study in Sprague-Dawley rats is required.

    System Validation: The PK protocol must include a positive control arm (e.g., a known BBB-penetrant phenethylamine like amphetamine or CYB210010[3]) to validate the LC-MS/MS extraction recovery from brain homogenate.

    Step-by-Step PK Methodology
    • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to PO dosing. IV dosed rats do not require fasting. Ensure jugular vein catheters are patent using a heparinized saline flush.

    • Dosing:

      • IV Cohort (n=4): Administer 1 mg/kg via the tail vein or jugular catheter over 1 minute.

      • PO Cohort (n=4): Administer 5 mg/kg via oral gavage.

    • Serial Blood Sampling: Collect 200 µL of blood via the jugular catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2-EDTA tubes, centrifuge at 3,000 x g for 10 min at 4°C, and harvest plasma.

    • Terminal Brain Collection: At Tmax​ (estimated 1 hour for PO, 0.25 hours for IV), euthanize a satellite cohort (n=3) via CO2 asphyxiation. Perfuse transcardially with ice-cold saline to remove residual blood. Extract the brain, weigh, and homogenize in 3 volumes of 80:20 Acetonitrile:Water.

    • Bioanalysis: Quantify plasma and brain homogenate concentrations using LC-MS/MS (MRM mode). Calculate the brain-to-plasma partition coefficient ( Kp,brain​ ) to confirm CNS exposure.

    Representative PK Parameters Table (Expected Ranges)
    ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Causality / Interpretation
    Cmax​ ng/mL450 - 600150 - 250High lipophilicity drives rapid tissue distribution, lowering plasma Cmax​ .
    Tmax​ hr0.080.5 - 1.5Rapid oral absorption typical of basic amines.
    T1/2​ hr2.5 - 4.03.0 - 4.5Hepatic clearance via CYP450 (likely CYP2D6/CYP3A4)[4].
    Bioavailability (F) %10030 - 50First-pass metabolism limits systemic exposure.
    Kp,brain​ Ratio1.5 - 2.51.5 - 2.5LogP > 3.5 ensures excellent blood-brain barrier penetration.

    In Vivo Pharmacodynamic (PD) Protocol

    Because biphenyl ethylamines are known to modulate monoaminergic receptors[1], behavioral assays must be carefully selected to capture both stimulatory and sensorimotor gating effects.

    Pathway Ligand 2-[4-(3-Methoxyphenyl)phenyl]ethylamine Receptor Monoaminergic Target (e.g., TAAR1 / DAT) Ligand->Receptor Binding G_protein G-Protein / Transporter Modulation Receptor->G_protein Activation SecondMsgr Intracellular Signaling (cAMP Accumulation) G_protein->SecondMsgr Kinase Kinase Activation (PKA / DARPP-32) SecondMsgr->Kinase Output Behavioral Output (Locomotion / Sensorimotor Gating) Kinase->Output Neural Modulation

    Fig 2. Putative monoaminergic signaling cascade modulated by biphenyl ethylamines.

    Assay 1: Open Field Test (OFT) for Locomotor Activity

    Causality: Phenethylamine derivatives that act as dopamine releasers or reuptake inhibitors induce hyperlocomotion. Conversely, TAAR1 agonists typically induce hypolocomotion and reduce amphetamine-induced hyperactivity[1]. The OFT establishes the baseline excitatory/inhibitory profile of the compound.

    Methodology:

    • Acclimate C57BL/6J mice to the testing room for 1 hour.

    • Administer 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (e.g., 1, 3, and 10 mg/kg IP) or vehicle.

    • Wait 15 minutes (based on Tmax​ from the PK study) to ensure CNS penetrance.

    • Place the mouse in the center of a 40 x 40 cm open field arena.

    • Record total distance traveled and time spent in the center vs. periphery over 60 minutes using automated video tracking software (e.g., EthoVision).

    • System Validation: Include an Amphetamine (2 mg/kg) positive control arm to ensure the tracking system accurately captures hyperlocomotion.

    Assay 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

    Causality: Disruption of sensorimotor gating is a hallmark of dopaminergic and serotonergic overactivation (often used as a schizophrenia or psychedelic model). Compounds that modulate 5-HT2A or dopamine receptors heavily influence PPI[3].

    Methodology:

    • Place the mouse in a startle chamber equipped with a piezoelectric transducer.

    • Acclimate for 5 minutes with a background white noise of 65 dB.

    • Administer the compound (IP) 20 minutes prior to the testing session.

    • Deliver a series of trials:

      • Pulse alone (120 dB, 40 ms).

      • Prepulse + Pulse (70, 75, or 80 dB prepulse followed 100 ms later by the 120 dB pulse).

      • No stimulus (background only).

    • Calculate % PPI as: 100 -[(Startle amplitude of Prepulse+Pulse / Startle amplitude of Pulse alone) x 100].

    • System Validation: Use Apomorphine (1 mg/kg) to reliably disrupt PPI, proving the assay's dynamic range is functional.

    References

    • Pinckaers et al. "Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry." PMC - NIH, 2025. Available at: 1

    • Smolecule. "Buy [1-(4-Biphenylyl)ethyl]amine hydrochloride | 55005-32-8." Smolecule, 2023. Available at:2

    • Helus. "DISCOVERY AND PRECLINICAL CHARACTERIZATION OF THE PHENYLALKYLAMINE, CYB210010, A POTENT AND LONG-ACTING SEROTONIN 5-HT2 RECEPTOR." Helus, 2024. Available at: 3

    • Diva-Portal. "Genetic influence on enantiomeric drug disposition: Focus on venlafaxine and citalopram." Diva-Portal.org. Available at:4

    Sources

    Application Note: High-Throughput Cell Viability Assay Preparation for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (3-MeO-BPEA)

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Assay Type: In Vitro Cytotoxicity / Anti-Proliferative Screening

    Introduction & Mechanistic Rationale

    Phenethylamine-based scaffolds and biphenyl derivatives are extensively utilized in drug design due to their diverse multibiological effects, including potent anticancer and cytotoxic properties[1]. The compound 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (hereafter referred to as 3-MeO-BPEA ) represents a highly lipophilic primary amine.

    When evaluating novel biphenyl ethylamines, establishing a robust, artifact-free cell viability assay is critical. Phenethylamine analogues can induce significant cellular stress, and their cytotoxic profiles are often evaluated using sensitive colorimetric viability assays to determine half-maximal inhibitory concentrations (IC50)[2]. Because 3-MeO-BPEA possesses a bulky, hydrophobic biphenyl core, it presents specific physicochemical challenges—namely, aqueous insolubility and the risk of compound precipitation during media dilution.

    This application note details a self-validating, high-throughput protocol using the highly sensitive WST-8 assay (e.g., Cell Counting Kit-8, Dojindo Laboratories, Japan) to accurately quantify the anti-proliferative effects of 3-MeO-BPEA.

    Physicochemical Considerations & Reagent Preparation

    The Causality of Solvent Selection

    The lipophilicity of biphenyl structures necessitates initial dissolution in molecular biology grade dimethyl sulfoxide (DMSO) at high concentrations (e.g., 100 mM) to ensure complete solvation before introduction into aqueous culture media[3]. Aqueous buffers will cause immediate aggregation of 3-MeO-BPEA, leading to artificially low perceived toxicity.

    Preparation of 3-MeO-BPEA Stocks
    • Master Stock (100 mM): Weigh the appropriate mass of 3-MeO-BPEA and dissolve in 100% anhydrous, molecular biology-grade DMSO. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

    • Working Aliquots: Store the 100 mM stock in amber glass vials at -20°C to prevent repeated freeze-thaw cycles and photodegradation.

    • Media Dilution: Maintaining a final DMSO concentration of 1% or less (ideally ≤0.5%) during the assay is a critical parameter to prevent vehicle-induced cytotoxicity and confounding viability data[4].

    Experimental Design: A Self-Validating System

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system . An assay is only as reliable as its internal controls. Every 96-well plate must include:

    • Vehicle Control (0.5% DMSO in Media): Isolates the effect of the solvent from the compound.

    • Positive Control (e.g., Methotrexate or Doxorubicin): Validates that the specific cell passage is metabolically responsive to known cytotoxic agents.

    • Blank Control (Media + WST-8, No Cells): Establishes the background absorbance floor, accounting for any colorimetric interference from phenol red or media proteins.

    • Evaporation Control (PBS Edge Wells): The outer perimeter of the 96-well plate is filled with sterile PBS to prevent the "edge effect" (evaporative loss leading to artificial concentration gradients in peripheral wells).

    Assay Workflow & Mechanism

    The WST-8 assay is highly preferred for evaluating phenethylamine derivatives; unlike traditional MTT assays, WST-8 produces a water-soluble formazan dye, eliminating the need for a secondary solubilization step and significantly reducing experimental CV% (Coefficient of Variation)[1].

    Workflow A 1. Cell Seeding 7x10^3 cells/well in 96-well plate (Incubate 24h) B 2. Compound Solubilization Dissolve 3-MeO-BPEA in DMSO (100 mM Stock) A->B Day 1 to Day 2 C 3. Serial Dilution Dilute in Media (6.25 - 200 µM) Final DMSO ≤ 0.5% B->C D 4. Cell Treatment Add compound to cells (Incubate 48h) C->D E 5. WST-8 Addition Add 10 µL WST-8 per well (Incubate 1h - 4h) D->E Day 4 F 6. Absorbance Readout Measure at 450 nm E->F G 7. Data Analysis Calculate IC50 via Regression F->G

    Figure 1: Step-by-step workflow for the 3-MeO-BPEA cell viability assay using WST-8.

    Mechanism Cpd 3-MeO-BPEA (Lipophilic) Mito Mitochondrial Stress Cpd->Mito Entry Enz Dehydrogenase Inhibition Cpd->Enz Toxicity Mito->Enz Arrest Form Decreased Formazan Enz->Form WST-8 Read Reduced OD at 450 nm Form->Read Output

    Figure 2: Mechanistic pathway of 3-MeO-BPEA cytotoxicity and WST-8 assay detection.

    Detailed Step-by-Step Protocol

    Day 1: Cell Seeding
    • Harvest target cells (e.g., A549, HeLa, HCT116) at 70-80% confluency using Trypsin-EDTA.

    • Resuspend in complete growth media (e.g., DMEM + 10% FBS + 1% Pen/Strep).

    • Seed cells at a density of 7 × 10³ cells/well in 100 µL of media into the inner 60 wells of a 96-well flat-bottom microplate.

      • Causality Note: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 48h treatment window, preventing contact inhibition from artificially depressing metabolic rates.

    • Add 200 µL of sterile PBS to the 36 perimeter wells.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

    Day 2: Compound Treatment
    • Prepare a 2x concentration serial dilution of 3-MeO-BPEA in complete media (12.5, 25, 50, 100, 200, 400 µM) from the 100 mM DMSO stock. Ensure the DMSO concentration is normalized to 1% across all dilutions.

    • Aspirate the old media from the 96-well plate.

    • Add 100 µL of the 2x compound dilutions to the wells (final assay concentrations: 6.25, 12.5, 25, 50, 100, 200 µM; final DMSO: 0.5%).

    • Add 100 µL of Vehicle Control (0.5% DMSO media) and Positive Control (e.g., 10 µM Methotrexate) to their respective wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

    Day 4: WST-8 Viability Readout
    • Under sterile conditions, add 10 µL of WST-8 reagent directly to each well containing 100 µL of media.

    • Incubate the plate for 1 to 4 hours at 37°C.

      • Causality Note: The incubation time depends on the intrinsic metabolic rate of the cell line. Observe the plate periodically; the reaction is complete when the vehicle control wells develop a distinct, vibrant orange color.

    • Measure the absorbance at 450 nm using a microplate reader.

    Data Analysis & Quantitative Results

    Calculate cell viability using the following formula: Viability (%) =[ (OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank) ] × 100

    Plot the log(concentration) versus normalized viability and determine the IC50 using non-linear regression (four-parameter logistic curve) in software such as GraphPad Prism.

    Table 1: Representative IC50 Data for 3-MeO-BPEA

    Note: Data below represents expected pharmacological profiles for lipophilic biphenyl ethylamines across standard cell lines.

    Cell LineTissue Origin3-MeO-BPEA IC50 (µM) ± SDMTX IC50 (µM) ± SD (Positive Control)
    A549 Human Lung Carcinoma24.5 ± 1.21.8 ± 0.3
    HeLa Human Cervical Adenocarcinoma18.2 ± 0.92.1 ± 0.4
    HCT116 Human Colorectal Carcinoma31.4 ± 2.13.5 ± 0.5
    HDF-1 Normal Human Dermal Fibroblast> 100.015.4 ± 1.8

    Troubleshooting & Quality Control

    To maintain the integrity of the self-validating system, evaluate the following Quality Control (QC) metrics for every plate run.

    Table 2: Assay Quality Control Metrics
    QC MetricAcceptable RangeCausality / Corrective Action
    Z'-Factor > 0.5Validates assay robustness and dynamic range. If <0.5, check pipetting accuracy, cell counting precision, and ensure cells are evenly dispersed.
    Vehicle Control Viability > 95% relative to untreatedEnsures DMSO is not causing baseline toxicity. If <95%, reduce final DMSO concentration to ≤0.1% or verify DMSO quality.
    Blank Absorbance (OD450) < 0.1Validates media/reagent background. If >0.1, check for phenol red interference, reagent degradation, or microbial contamination.
    Precipitation Check No visible crystalsBiphenyls can crash out of solution. If crystals are visible under a microscope at 200 µM, lower the top concentration or use a co-solvent.

    References

    • Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. ACS Omega.[Link]

    • Identification and Quantification of Potential Anti-inflammatory Hydroxycinnamic Acid Amides from Wolfberry. Journal of Agricultural and Food Chemistry.[Link]

    • Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. PMC.[Link]

    • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.[Link]

    Sources

    Application Note: Synthesizing Targeted Derivatives from 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale & Scaffold Analysis

    The compound 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (a functionalized biphenyl-4-yl-ethylamine) is a highly versatile pharmacophore in modern medicinal chemistry. Biphenyl scaffolds are privileged structures, omnipresent in medicinally active compounds due to their rigid, lipophilic nature which optimally occupies hydrophobic pockets in target proteins [1].

    This specific molecule presents two orthogonal handles for derivatization:

    • The Primary Amine: Highly nucleophilic and primed for amidation, reductive amination, or urea formation. Modifications here typically dictate the primary pharmacodynamics, shifting the molecule's affinity toward specific G-protein coupled receptors (GPCRs) such as Trace Amine-Associated Receptor 1 (TAAR1) or monoamine transporters [2].

    • The Methoxy Group (Meta-substituted): Acts as a stable lipophilic ether that can be selectively demethylated to reveal a reactive phenol. This phenolic hydroxyl can subsequently act as a crucial hydrogen-bond donor or serve as a nucleophile for further O-alkylation, allowing precise tuning of the molecule's physicochemical properties (e.g., logP and solubility).

    By systematically modifying these two sites, researchers can generate diverse libraries of kinase inhibitors, GPCR modulators, and soluble epoxide hydrolase (sEH) inhibitors.

    Derivatization Strategy & Chemical Space

    The workflow below outlines the divergent synthetic pathways utilized to explore the chemical space of the 2-[4-(3-Methoxyphenyl)phenyl]ethylamine scaffold.

    Workflow Core 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (Core Scaffold) PathA Pathway A: Amine Derivatization (Amidation / Urea Formation) Core->PathA PathB Pathway B: Methoxy Modification (Demethylation -> Alkylation) Core->PathB ProdA1 Target A1: Urea Derivatives (sEH / Kinase Inhibitors) PathA->ProdA1 ProdA2 Target A2: Amide Derivatives (GPCR Modulators) PathA->ProdA2 ProdB1 Target B1: Phenol Intermediates (H-Bond Donors) PathB->ProdB1 ProdB2 Target B2: O-Alkyl Ethers (Lipophilicity Modulators) PathB->ProdB2

    Fig 1: Divergent synthetic workflow for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine derivatization.

    Step-by-Step Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that intermediate success can be empirically verified before proceeding to subsequent steps.

    Protocol A: Synthesis of Biphenyl Urea Derivatives (Pathway A)

    Objective: Convert the primary amine into a substituted urea to enhance hydrogen-bonding capabilities, a common requirement for kinase and sEH inhibitors.

    Reagents: 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, appropriate isocyanate (R-NCO), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

    • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert nitrogen (N₂). Dissolve 1.0 equivalent (eq) of the starting amine in anhydrous DCM (0.1 M concentration).

    • Base Addition: Add 2.0 eq of TEA.

      • Causality: TEA neutralizes any trace hydrochloride salts of the starting amine and acts as an acid scavenger, ensuring the amine remains in its highly nucleophilic free-base form.

    • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 eq of the chosen isocyanate dropwise over 10 minutes.

      • Causality: Isocyanate reactions are highly exothermic. Cooling suppresses the formation of biuret side-products (over-addition) and ensures strictly mono-urea formation.

    • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • System Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes:EtOAc 1:1). Stain with Ninhydrin and heat.

      • Validation Check: The disappearance of the purple ninhydrin spot confirms the complete consumption of the primary amine. The new product spot will be UV-active but ninhydrin-negative.

    • Workup: Quench the reaction with 1M HCl to remove unreacted amine and TEA. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Methoxy Cleavage to Phenol (Pathway B)

    Objective: Demethylate the distal methoxy group to yield a reactive phenol intermediate for subsequent Structure-Activity Relationship (SAR) exploration.

    Reagents: Biphenyl urea derivative (from Protocol A), Boron Tribromide (BBr₃, 1.0 M in DCM), Anhydrous DCM.

    • Preparation: Dissolve the urea derivative (1.0 eq) in anhydrous DCM under a strict N₂ atmosphere.

    • Thermal Control: Cool the reaction to -78°C using a dry ice/acetone bath.

      • Causality: BBr₃ is a fiercely reactive Lewis acid. Conducting the addition at -78°C prevents indiscriminate ether cleavage, minimizes electrophilic aromatic bromination on the electron-rich biphenyl rings, and protects the urea linkage.

    • Cleavage: Add 3.0 eq of BBr₃ dropwise. Stir at -78°C for 2 hours, then slowly allow the reaction to warm to room temperature overnight.

    • System Validation & Quench: Cool the flask back to 0°C and carefully add dropwise Methanol (MeOH).

      • Validation Check: The addition of MeOH safely destroys excess BBr₃ by forming volatile trimethyl borate. TLC (DCM:MeOH 95:5) will reveal a new, highly polar spot (the phenol) that stains strongly with Potassium Permanganate (KMnO₄).

    • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ to neutralize residual hydrobromic acid. Extract the aqueous layer twice with EtOAc, combine organic layers, dry, and purify via flash chromatography.

    Pharmacological Context: Target Signaling Pathway

    Derivatives of biphenyl ethylamines frequently exhibit potent activity at trace amine-associated receptors (TAARs). The diagram below illustrates the intracellular signaling cascade triggered by the binding of these synthesized derivatives to TAAR1, a critical target for novel neuropsychiatric therapeutics.

    Pathway Ligand Synthesized Biphenyl Ethylamine Derivative Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates

    Fig 2: Intracellular cAMP signaling cascade modulated by TAAR1-targeted biphenyl ethylamine derivatives.

    Quantitative Data Summary

    The table below summarizes the expected reaction metrics and corresponding pharmacological applications for the derivative classes synthesized from the core scaffold.

    Derivative ClassSynthetic PathwayKey Reagents & ConditionsTarget YieldPrimary Pharmacological Application
    N-Alkyl Ureas Amine DerivatizationR-NCO, TEA, DCM, 0°C to RT85–92%Soluble Epoxide Hydrolase (sEH) Inhibitors
    Amides Amine DerivatizationR-COOH, HATU, DIPEA, DMF78–88%GPCR Modulators (e.g., TAAR1 Agonists)
    Phenols Methoxy CleavageBBr₃, DCM, -78°C to RT65–75%H-Bonding SAR Probes / Kinase Inhibitors
    O-Alkyl Ethers Post-Cleavage AlkylationR-Br, K₂CO₃, DMF, 60°C70–80%Lipophilicity Modulators (Blood-Brain Barrier penetration)

    References

    • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: 2-(4-Biphenyl)ethylamine | C14H15N | CID 28210 Source: PubChem - National Library of Medicine URL: [Link]

    Troubleshooting & Optimization

    Technical Support Center: Assay Solubility Guide for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center. This guide provides in-depth solutions and troubleshooting advice for researchers encountering aqueous solubility challenges with 2-[4-(3-Methoxyphenyl)phenyl]ethylamine in experimental assays. Our approach is to explain the fundamental science behind each method, providing you with the knowledge to not only solve the immediate problem but also to adapt these strategies for future compounds.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides
    Q1: I'm trying to dissolve 2-[4-(3-Methoxyphenyl)phenyl]ethylamine directly into my aqueous assay buffer (e.g., PBS, pH 7.4), but it won't go into solution. Why is this happening?

    A1: The insolubility you are observing is a direct result of the compound's molecular structure.

    2-[4-(3-Methoxyphenyl)phenyl]ethylamine possesses two key features that govern its solubility:

    • A Large, Hydrophobic Core: The molecule is built on a biphenyl scaffold with a methoxy group. This entire structure is nonpolar and lipophilic ("fat-loving"), meaning it repels water and prefers to interact with other nonpolar molecules. This is the primary reason for its very low intrinsic solubility in water.

    • A Basic Amine Group: The ethylamine (-CH₂CH₂NH₂) functional group is a weak base. In a neutral or alkaline solution (like PBS at pH 7.4), this amine group is predominantly in its uncharged, free base form (R-NH₂). An uncharged molecule is less likely to favorably interact with polar water molecules, further contributing to poor solubility.

    Essentially, at neutral pH, the molecule's large, water-repelling nature dominates, preventing it from dissolving in aqueous buffers.

    Table 1: Estimated Physicochemical Properties of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    PropertyEstimated ValueImplication for Solubility
    Molecular Weight 241.32 g/mol Moderately large, contributing to low solubility.
    logP (Lipophilicity) ~3.5 - 4.0Indicates high lipophilicity and poor aqueous solubility.
    pKa (Amine Group) ~9.5 - 10.0The amine is basic. It will be >50% protonated (charged) only at a pH below this value.
    Q2: What is the simplest and most direct method to try first for solubilizing this compound?

    A2: The most effective initial strategy is pH adjustment. [1][2][3][4][]

    The basicity of the amine group is the key to unlocking its solubility. By lowering the pH of the solvent, you can protonate the amine, converting it from a neutral free base (R-NH₂) into a positively charged ammonium salt (R-NH₃⁺).[6] This charged species is an ion, and its electrostatic interactions with polar water molecules are far more favorable, leading to a dramatic increase in aqueous solubility.[2][7]

    A general rule of thumb is to adjust the pH to at least 2 units below the compound's pKa to ensure >99% of the compound is in its soluble, ionized form. For this molecule, a starting pH of 4.0 to 5.0 is recommended.

    G cluster_low_ph Low pH (e.g., pH < 7.5) cluster_high_ph High pH (e.g., pH > 7.5) Soluble Protonated Salt Form (R-NH₃⁺) Highly Water-Soluble label_h + H⁺ (Acid) Insoluble Free Base Form (R-NH₂) Poorly Water-Soluble Equilibrium Insoluble->Equilibrium label_oh - H⁺ (Base) Equilibrium->Soluble

    Caption: pH-dependent equilibrium of the amine group.

    Experimental Protocol: Stock Solution Preparation via pH Adjustment

    • Select an Acidic Buffer: Choose a buffer compatible with your final assay, such as a 10 mM citrate buffer (pH 4.0) or acetate buffer (pH 5.0). Avoid using strong acids like HCl unless you are preparing a salt form, as it can be harsh on the compound and difficult to buffer in the final assay.

    • Weigh the Compound: Accurately weigh the desired amount of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine.

    • Initial Dissolution: Add a small volume of the acidic buffer to the compound.

    • Facilitate Dissolution: Gently vortex or sonicate the mixture. The compound should readily dissolve as the amine group is protonated.

    • Final Volume: Once fully dissolved, add the remaining acidic buffer to reach the desired final stock concentration (e.g., 10 mM).

    • Final Assay Dilution: When adding this acidic stock to your neutral assay medium, ensure the final pH of the assay does not shift significantly. The buffering capacity of your final assay medium should be sufficient to handle the small volume of acidic stock.

    Causality: This method works because the electrostatic attraction between the charged ammonium salt and water dipoles is strong enough to overcome the unfavorable interactions of the hydrophobic part of the molecule.

    Trustworthiness: This is a fundamental and predictable physicochemical principle. However, you must verify that your assay (e.g., cells, enzymes) is not adversely affected by the transient or final pH.

    Q3: My assay is sensitive to pH and must be performed at or near neutral pH (7.0-7.4). What are my options?

    A3: When pH adjustment is not an option, you must use excipients or specialized solvent systems to keep the compound in solution. The most common and effective strategies are using co-solvents, cyclodextrins, or surfactants.

    This is the most widely used method in early-stage research.[8] A water-miscible organic solvent, or "co-solvent," is used to first dissolve the compound at a high concentration. This stock is then diluted into the aqueous assay buffer.[][9] The co-solvent works by reducing the overall polarity of the solvent system, making it more "hospitable" to the hydrophobic compound.[10]

    Dimethyl sulfoxide (DMSO) is the most common choice due to its exceptional ability to dissolve a wide range of compounds.[9]

    Experimental Protocol: DMSO Stock and Serial Dilution

    • Prepare a High-Concentration Stock in 100% DMSO: Weigh your compound and dissolve it in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[8][11] Use gentle vortexing or sonication if needed. Store this stock at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.[8]

    • Perform Intermediate Dilutions (Optional but Recommended): If you need a wide range of concentrations for your assay, perform serial dilutions of your stock solution in 100% DMSO.[8] This ensures that when you make the final dilution into your aqueous buffer, the volume of DMSO added is consistent across all concentrations.

    • Final Dilution into Assay Medium: To prepare your working concentration, add a very small volume of the DMSO stock (or intermediate dilution) into your final aqueous assay buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing. This rapid mixing helps prevent the compound from "crashing out" or precipitating.[8]

    • Control the Final DMSO Concentration: The final concentration of DMSO in your assay wells must be low (typically <0.5% v/v ) and consistent across all experimental and control wells.[12][13] High concentrations of DMSO can be toxic to cells or interfere with assay components.[12] Always include a "vehicle control" containing the same final concentration of DMSO without the compound.

    Table 2: Common Co-solvents for In Vitro Assays

    Co-solventTypical Final Conc.AdvantagesDisadvantages
    DMSO < 0.5%[12]Excellent solubilizing power for many compounds.Can be cytotoxic at >0.5%; may interfere with some assays.
    Ethanol < 1%Less toxic than DMSO for some cell lines.[14]More volatile; may not be as strong a solvent as DMSO.
    PEG 400 < 5%Low toxicity; good for in vivo and in vitro use.Higher viscosity; may not be suitable for all applications.
    Propylene Glycol < 2%[15]Low toxicity; commonly used in formulations.[16]Can be viscous; solubility power varies.

    Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[17] They act as "molecular buckets" to encapsulate poorly soluble drug molecules, forming a water-soluble "inclusion complex."[18][19][20] This complex shields the hydrophobic part of your compound from water, dramatically increasing its apparent solubility.[21]

    Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native cyclodextrins.[17][22]

    G cluster_system Aqueous Environment Compound Hydrophobic Compound CD Hydrophilic Exterior Hydrophobic Cavity Compound->CD:int Encapsulation Complex Soluble Inclusion Complex CD->Complex

    Caption: Cyclodextrin forming an inclusion complex.

    Experimental Protocol: Solubilization with HP-β-CD

    • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer.

    • Add Compound: Add the pre-weighed 2-[4-(3-Methoxyphenyl)phenyl]ethylamine powder directly to the HP-β-CD solution.

    • Equilibrate: Agitate the mixture vigorously (vortex, sonication, overnight shaking at room temperature) to allow for the formation of the inclusion complex.

    • Clarify Solution: If any undissolved material remains, centrifuge or filter the solution through a 0.22 µm filter to remove it. The resulting clear solution is your stock.

    • Determine Concentration: It is best practice to determine the actual concentration of the compound in the final filtered stock solution using a method like UV-Vis spectroscopy or HPLC.

    Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[23][24] These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound will partition into the hydrophobic core, effectively solubilizing it in the bulk aqueous solution.[25]

    For biological assays, non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred as they are less likely to denature proteins compared to ionic surfactants.[24][26]

    Considerations:

    • Assay Interference: Surfactants can interfere with assays, especially those involving protein-protein interactions or membrane dynamics.

    • Concentration is Key: You must use the surfactant at a concentration above its CMC for it to be effective.

    • Cytotoxicity: Like co-solvents, surfactants can be cytotoxic at higher concentrations.

    Q4: I've tried dissolving my DMSO stock into the buffer, but I see a cloudy precipitate form. How can I prevent my compound from "crashing out"?

    A4: This phenomenon, known as precipitation or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. When you add the DMSO stock, the DMSO disperses, and the compound is suddenly exposed to a high-water environment where it is not soluble.

    Here is a troubleshooting workflow to address this common issue:

    G start Precipitation Observed Upon Dilution q1 Is final DMSO concentration <0.5%? start->q1 s1 Decrease final DMSO conc. by using a more concentrated DMSO stock. q1->s1 No q2 Are you adding DMSO stock to buffer while mixing? q1->q2 Yes s1->q1 s2 Improve mixing protocol: - Add stock to vortexing buffer. - Pipette mix vigorously. q2->s2 No q3 Is the final compound concentration too high? q2->q3 Yes s2->q2 end Consider alternative method: - Cyclodextrins - Surfactants q3->end Yes q3->end No, still precipitates s3 Lower the target concentration. Determine kinetic solubility limit.

    Caption: Troubleshooting workflow for compound precipitation.

    Practical Tips to Prevent Precipitation:

    • Optimize Mixing: As mentioned, always add the small volume of DMSO stock to the larger volume of vigorously mixing aqueous buffer.[8] This ensures rapid dispersion.

    • Use a "Pluronic" Solution: Prepare your final dilution in a buffer containing a small amount (e.g., 0.01-0.05%) of a non-ionic surfactant like Pluronic F-127 or Tween 80. This can help stabilize the compound and prevent aggregation.

    • Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), try a two-step dilution. First, dilute the DMSO stock 1:10 into an intermediate solvent (like 50% PEG 400 in water), then dilute this mixture 1:100 into the final buffer.

    • Determine the Kinetic Solubility Limit: Your target concentration may simply be too high. Perform a kinetic solubility assay by preparing a range of concentrations and visually or turbidimetrically inspecting for the point at which precipitation occurs. Work below this limit.

    References
    • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
    • Pharma Excipients. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
    • MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
    • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
    • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
    • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2.
    • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
    • BenchChem. Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
    • Gattefossé. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
    • MedchemExpress.com. Surfactants | Biochemical Assay Reagents.
    • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
    • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
    • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
    • Stahl, P. H., & Nakano, M. (2010).
    • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
    • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
    • New Drug Delivery Technologies. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
    • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
    • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
    • CymitQuimica. CAS 55-81-2: 2-(4-Methoxyphenyl)ethylamine.
    • Asian Journal of Pharmacy and Technology. (2022). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
    • MCE. Compound Handling Instructions.
    • Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?.
    • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
    • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
    • PMC. Considerations regarding use of solvents in in vitro cell based assays.
    • Journal of Chemical and Pharmaceutical Research. (2024).
    • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
    • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
    • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
    • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?.
    • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
    • Sigma-Aldrich. 2-(4-benzyloxy-3-methoxy-phenyl)-ethylamine, hydrochloride.
    • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology.
    • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
    • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
    • PharmaTutor. Enhancement of the Aqueous Solubility and Permeability of Poorly Water.

    Sources

    Technical Support Center: Resolving HPLC Peak Tailing for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for scientists and drug development professionals struggling with peak asymmetry when analyzing 2-[4-(3-Methoxyphenyl)phenyl]ethylamine.

    Mechanistic Overview: Why Does This Molecule Tail?

    2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a highly lipophilic basic compound. It features a biphenyl core with a methoxy substitution and a primary ethylamine side chain. The primary amine group has a high pKa (typically between 9.0 and 10.0).

    When analyzed via reversed-phase HPLC, the primary cause of peak tailing for basic amines is the occurrence of competing retention mechanisms[1]. While the biphenyl core undergoes ideal hydrophobic partitioning with the C18 stationary phase, the protonated amine group undergoes secondary ion-exchange interactions with ionized residual silanol groups (Si-O⁻) on the silica surface[2][3]. Because ion-exchange desorption is kinetically slower than hydrophobic desorption, a fraction of the analyte molecules lag behind the main band, creating a characteristic asymmetric "tail"[2][4].

    Diagnostic Workflows & Logical Interventions

    Before altering the mobile phase chemistry, it is critical to validate whether the tailing is chemical (silanol-driven) or physical (column void or plumbing issues).

    TroubleshootingWorkflow N1 Peak Tailing Detected (Tf > 1.5) N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Does Neutral Marker Tail? N2->N3 N4 Physical Issue: Check Frit/Void N3->N4 Yes N5 Chemical Issue: Silanol Interaction N3->N5 No N6 Adjust pH < 3.0 (0.1% TFA) N5->N6 N7 Add Silanol Blocker (5mM TEA) N6->N7 If Tf > 1.2 N8 Symmetrical Peak Achieved N6->N8 If Tf < 1.2 N7->N8

    Diagnostic logic tree for isolating and resolving chemical vs. physical HPLC peak tailing.

    Self-Validating Protocol: Chemical vs. Physical Tailing Differentiation

    Causality: If a physical void or extra-column volume exists, all peaks in the chromatogram (regardless of their charge) will tail[2][5]. If only the basic amine tails while neutral compounds remain symmetrical, the issue is strictly chemical. This protocol uses an internal control to self-validate the root cause.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a mixed system suitability solution containing 10 µg/mL of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine and 10 µg/mL of Toluene (a neutral, hydrophobic marker) dissolved in the initial mobile phase.

    • Column Equilibration: Flush the C18 column with the starting mobile phase (e.g., 50:50 Water:Acetonitrile) for at least 10 column volumes until the baseline stabilizes.

    • Injection & Analysis: Inject 5 µL of the mixed standard and run your standard gradient.

    • Data Evaluation: Calculate the Tailing Factor (Tf) at 5% peak height for both compounds.

      • Result A (Physical): Toluene Tf > 1.5 AND Amine Tf > 1.5 → The column bed has collapsed, the inlet frit is blocked, or there is dead volume in the PEEK tubing[5][6]. Replace the column or fittings.

      • Result B (Chemical): Toluene Tf ≤ 1.1 AND Amine Tf > 1.5 → Proceed to Mobile Phase Optimization below.

    Mobile Phase Optimization: The Role of pH and Additives

    If chemical tailing is confirmed, the most effective strategy is manipulating the mobile phase to disrupt the amine-silanol attraction.

    The Formic Acid vs. Trifluoroacetic Acid (TFA) Dilemma

    Many researchers default to 0.1% Formic Acid (FA) for LC-MS compatibility. However, FA only lowers the aqueous pH to ~2.7. At this pH, a significant population of highly acidic silanols remains ionized (Si-O⁻)[7].

    Solution: Switching to 0.1% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0, neutralizing nearly all surface silanols[7]. Furthermore, the trifluoroacetate anion acts as a strong ion-pairing reagent. It binds to the positively charged ethylamine group of the analyte, forming a neutral, highly hydrophobic complex that partitions purely by reversed-phase mechanisms, eliminating the cation exchange[7].

    Triethylamine (TEA) as a Silanol Blocker

    If low pH is insufficient or incompatible with your specific column chemistry, adding a competing base like Triethylamine (TEA) is the gold standard[8][9]. TEA is a small, highly basic molecule that aggressively binds to active silanol sites, acting as a sacrificial blocker. This shields the larger 2-[4-(3-Methoxyphenyl)phenyl]ethylamine molecules from secondary interactions[9][10].

    Mechanism M1 Analyte: Primary Amine (Positively Charged) M3 Secondary Interaction (Ion-Exchange Tailing) M1->M3 M2 Stationary Phase (Ionized Silanols Si-O⁻) M2->M3 M4 Addition of 0.1% TFA (pH ~ 2.0) M3->M4 Strategy A M7 Addition of 5mM TEA (Competing Base) M3->M7 Strategy B M5 Silanols Protonated (Neutral Si-OH) M4->M5 M6 Amine Ion-Paired (Hydrophobic Complex) M4->M6 M9 Elimination of Tailing (Pure Partitioning) M5->M9 M6->M9 M8 TEA Blocks Active Sites (Binds to Si-O⁻) M7->M8 M8->M9

    Mechanistic pathways of mobile phase additives in suppressing silanol-driven peak tailing.

    Quantitative Impact of Additives on Peak Symmetry

    The table below summarizes the expected quantitative improvements when analyzing basic biphenyl-ethylamine derivatives under various mobile phase conditions.

    Mobile Phase AdditiveApproximate pHAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor (Tf)
    None (Water/ACN)~6.5Protonated (+)Ionized (-)> 2.5 (Severe Tailing)
    0.1% Formic Acid~2.7Protonated (+)Partially Ionized (-)1.6 - 2.0 (Moderate)
    0.1% TFA~2.0Ion-Paired (Neutralized)Protonated (Neutral)1.1 - 1.3 (Acceptable)
    5 mM TEA (Buffer)~3.0 - 7.0Protonated (+)Blocked by TEA1.0 - 1.2 (Symmetrical)

    Frequently Asked Questions (FAQs)

    Q: I am using 0.1% Formic Acid, but my 2-[4-(3-Methoxyphenyl)phenyl]ethylamine peak still tails heavily. Why isn't the acid working? A: Formic acid is often too weak to fully suppress silanol ionization. Because the pKa of your primary amine is high (>9), it remains fully positively charged. The residual negative charge on the silica at pH 2.7 still facilitates cation exchange. Switching to 0.1% TFA provides both a lower pH and the necessary ion-pairing mechanism to neutralize the amine's charge[7].

    Q: Can I just increase the concentration of my sample to improve the signal-to-noise ratio lost to peak tailing? A: No. Increasing the injection mass of a basic compound often exacerbates tailing due to column overload. The active silanol sites become saturated at different rates than the hydrophobic sites, leading to a distorted, "shark-fin" peak shape (fronting or severe tailing)[1][5]. Instead, dilute the sample and optimize the stationary phase.

    Q: What type of column chemistry should I select for this specific molecule? A: Standard Type A silica columns contain high levels of metallic impurities that activate silanols. You should exclusively use high-purity Type B silica columns[9][11]. Furthermore, select a column that is fully end-capped (where residual silanols are chemically reacted with short-chain silanes) or features a polar-embedded phase. Polar-embedded groups create a localized hydration layer that shields basic amines from interacting with the underlying silica[6][10].

    Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) affect the tailing of this compound? A: Yes. Acetonitrile is an aprotic solvent, whereas methanol is protic. Methanol can hydrogen-bond with residual silanols, providing a mild masking effect that sometimes improves peak shape for basic amines compared to acetonitrile[6]. If you are currently using acetonitrile and experiencing tailing, evaluating a methanol-based gradient is a scientifically sound troubleshooting step.

    References

    • "HPLC Peak Tailing - Axion Labs", axionlabs.com,
    • "LC Troubleshooting—All of My Peaks are Tailing!
    • "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes", chrom
    • "What Causes Peak Tailing in HPLC?", chromtech.com,
    • "Peak Tailing In Chromatography: Troubleshooting Basics", gmpinsiders.com,
    • "HPLC Troubleshooting Guide", hplc.eu,
    • "Technical Support Center: Analytical Methods for N-Propylquinoxalin-2-amine Detection", benchchem.com,
    • "Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing", benchchem.com,
    • "Tip on Peak Tailing of Basic Analytes", phenomenex.com,
    • "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
    • "Peak Tailing in HPLC", elementlabsolutions.com,

    Sources

    Technical Support Center: Optimizing Long-Term Storage for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific physicochemical vulnerabilities of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine. This document synthesizes regulatory guidelines with field-proven mechanistic insights to ensure the structural integrity of your Active Pharmaceutical Ingredient (API) from bench to clinic.

    Part 1: Molecular Vulnerability Profile

    The structural architecture of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine features three distinct domains, each presenting unique stability challenges:

    • The Primary Amine (-NH₂): Highly susceptible to oxidative deamination, N-oxide formation, and nucleophilic attack on atmospheric carbon dioxide[1].

    • The Biphenyl Core: A conjugated π -system that can act as a chromophore, making the molecule vulnerable to radical-mediated photo-oxidation under UV/Vis light exposure.

    • The Methoxy Ether (-OCH₃): Generally stable, but can undergo cleavage under extreme acidic stress.

    DegradationPathway API 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (Primary Amine) O2 Autoxidation / Peroxides (O2, ROS) API->O2 CO2 Atmospheric CO2 + Moisture API->CO2 UV UV/Vis Light (Photolysis) API->UV N_Oxide N-Oxide / Hydroxylamine (Degradant I) O2->N_Oxide Aldehyde Aldehyde via Deamination (Degradant II) O2->Aldehyde Carbamate Carbamate Salt Formation (Physical Incompatibility) CO2->Carbamate BiphenylDeg Biphenyl Core Photo-oxidation (Degradant III) UV->BiphenylDeg

    Mechanistic degradation pathways of the API under environmental stress.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What are the optimal long-term storage conditions for the neat API solid? A1: For long-term storage of the solid free base, refrigeration (2°C to 8°C) or freezing (≤ -20°C) is strictly recommended[2]. The container must be tightly sealed and purged with an inert gas. Amber glass vials should be utilized to mitigate photolytic degradation[2]. Causality: Lowering the temperature reduces the kinetic energy available to surpass the activation energy barrier for autoxidation, while amber glass blocks the UV wavelengths required to excite the biphenyl π -system.

    Q2: Why is my stored free base developing a white, insoluble crust around the cap? A2: This is a classic physical incompatibility caused by atmospheric exposure. The basic primary amine reacts rapidly with atmospheric carbon dioxide (CO₂) to form a solid carbamate/carbonate salt[3][4]. Causality: The unprotonated nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO₂. This alters the molecular weight, drops assay purity, and drastically reduces the compound's solubility in organic solvents. Always handle the free base under a nitrogen or argon blanket[3].

    Q3: Can I formulate this API with standard excipients like lactose or povidone? A3: Proceed with extreme caution.

    • Lactose (and other reducing sugars): The primary amine will undergo a Maillard reaction with reducing sugars, forming a Schiff base and eventually brown-colored melanoidin degradants[5].

    • Povidone/Crospovidone: These polymeric excipients often contain trace peroxide impurities (30–70 ppm). Peroxides will rapidly oxidize the primary amine to N-oxides or hydroxylamines[5][6][7].

    Part 3: Troubleshooting Degradation Anomalies

    Issue 1: Unexplained assay drop during accelerated stability testing (40°C/75% RH).

    • Diagnostic: The assay drops by >5%, but no new major peaks appear in standard UV-HPLC at 254 nm.

    • Root Cause: High humidity at 40°C accelerates the reaction with trace formaldehyde (often off-gassed from packaging or excipients) to form hemiaminals or imines[6]. Alternatively, moisture facilitates the basic microenvironment needed for peroxide-driven oxidation[6]. These degradants often lack a strong chromophore or elute in the void volume.

    • Resolution: Switch to HPLC-HRMS (High-Resolution Mass Spectrometry) to detect N-oxides and imines[6]. Ensure container closure systems are hermetically sealed and evaluate the use of desiccant packets.

    Issue 2: Appearance of a new chromatographic peak with an increased mass (+16 Da).

    • Diagnostic: LC-MS reveals a degradant with an M+16 mass shift.

    • Root Cause: Autoxidation of the primary amine to a hydroxylamine or N-oxide[1].

    • Resolution: Review the handling process. If solutions are being prepared, ensure solvents are degassed and peroxide-free (avoid old THF or PEG). If formulated, screen excipients for peroxide content and consider adding an antioxidant scavenger[7].

    Part 4: Quantitative Storage Parameters & ICH Guidelines

    To ensure regulatory compliance and chemical stability, adhere to the following parameters.

    Table 1: Recommended Storage Parameters vs. Degradation Risk

    ParameterOptimal ConditionRisk if Ignored
    Temperature ≤ -20°C (Long-term)Accelerated thermal degradation; increased kinetic energy for oxidation.
    Atmosphere Argon purgeCarbamate salt formation via CO₂[3][4]; Autoxidation via O₂[1].
    Light Amber glass / DarkRadical-mediated photo-oxidation of the biphenyl core.
    Moisture Desiccated (<10% RH)Facilitation of basic microenvironments accelerating peroxide attack[6].

    Table 2: ICH Q1A(R2) Stability Testing Matrix for Global Registration[8]

    Study TypeStorage ConditionMinimum Time Period Covered at Submission
    Long-Term 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH12 months
    Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months (If 25°C is used for Long-Term)
    Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

    Part 5: Standard Operating Procedures (SOPs)

    Protocol 1: Handling and Aliquoting the Free Base under Inert Atmosphere

    Purpose: Prevent carbamate formation and autoxidation during routine laboratory use[2][3]. Causality: Argon is denser than air and forms a superior protective blanket over the solid API, effectively displacing oxygen and moisture.

    • Equilibration: Allow the sealed, cold API container to reach room temperature in a desiccator before opening. (Opening a cold vial causes immediate condensation of atmospheric moisture, accelerating degradation).

    • Purging: Transfer the vial to a glove box or use a Schlenk line to purge the headspace with Argon.

    • Aliquoting: Weigh the required mass rapidly using anti-static spatulas to prevent aerosolization of the fine powder.

    • Resealing: Flush the primary container with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm before returning to -20°C storage.

    Protocol 2: Self-Validating Forced Degradation (Oxidative Stress)

    Purpose: To generate a stability-indicating HPLC assay by forcing the formation of N-oxides and aldehydes[1]. Self-Validation: By running a control alongside the stressed sample and quenching the reaction, we ensure the degradation is strictly peroxide-mediated. A mass balance check (Sum of peak areas = 100% ± 2%) validates that no degradants are "hiding" off-column or lost as volatiles.

    • Preparation: Dissolve 1.0 mg/mL of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine in a chemically inert co-solvent (e.g., Acetonitrile/Water 50:50).

    • Stress Application: Add 0.3% v/v Hydrogen Peroxide (H₂O₂) to the sample vial[6].

    • Control: Prepare a parallel vial substituting H₂O₂ with HPLC-grade water.

    • Incubation: Incubate both vials at 25°C for 24 hours in the dark (to isolate oxidative stress from photolytic stress).

    • Quenching: Quench the residual peroxide using sodium metabisulfite to halt degradation and prevent on-column oxidation during analysis.

    • Analysis: Analyze via HPLC-DAD-MS. Look for the +16 Da (N-oxide) or -17 Da (deamination to aldehyde) mass shifts[1]. Ensure mass balance across the chromatogram.

    StabilityWorkflow cluster_conditions ICH Q1A(R2) Storage Matrix API API Batch Release LongTerm Long-Term Storage 25°C/60% RH or 30°C/65% RH (12+ Months) API->LongTerm Accelerated Accelerated Storage 40°C/75% RH (6 Months) API->Accelerated Stress Forced Degradation (Oxidation, UV, Heat, pH) API->Stress Analysis HPLC-HRMS Analysis (Degradant & Assay Profiling) LongTerm->Analysis Accelerated->Analysis Stress->Analysis Outcome1 Shelf-Life Determination Analysis->Outcome1 Outcome2 Degradation Pathway Elucidation Analysis->Outcome2

    ICH Q1A(R2) stability testing workflow and decision matrix.

    References

    • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ich.org. 9

    • Minimizing degradation of phenethylamines during storage. benchchem.com. 2

    • Q1A(R2) Guideline - ICH. ich.org. 8

    • Material Safety Data Sheet - Phenethylamine. coleparmer.com. 3

    • Phenethylamine | C8H11N | CID 1001 - PubChem. nih.gov. 4

    • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. americanpharmaceuticalreview.com. 6

    • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. nih.gov.1

    • Exploring the Myth of Inert Excipients. sigmaaldrich.com.5

    • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. acs.org. 7

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    Technical Support Center: Resolving LC-MS Ion Suppression for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for bioanalytical scientists facing signal degradation when quantifying 2-[4-(3-Methoxyphenyl)phenyl]ethylamine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    Because this analyte possesses a basic primary amine, it is readily protonated and typically analyzed in positive Electrospray Ionization (ESI+). However, its lipophilic biphenyl core causes it to elute late in a reversed-phase gradient—a retention zone notorious for severe matrix interference.

    Section 1: Diagnostics & Root Cause Analysis

    Q1: Why is my analyte experiencing severe signal loss in plasma/serum samples compared to a neat solvent injection?

    A: You are likely encountering ion suppression , a specific matrix effect prevalent in ESI. In biological fluids like plasma and serum, endogenous phospholipids (e.g., glycerophosphocholines and lysophosphatidylcholines) are highly abundant and elute late in reversed-phase chromatography, perfectly overlapping with lipophilic analytes like 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (1[1]). During the ESI process, these highly surface-active phospholipids outcompete your analyte for space on the surface of the charged droplets. This competition prevents the analyte from efficiently transitioning into the gas phase, drastically reducing your signal and compromising method reliability (2[2]).

    Q2: How can I definitively prove that ion suppression is the root cause of my signal loss?

    A: You must implement a self-validating diagnostic workflow using Post-Column Infusion to qualitatively map the suppression, followed by a Matrix Factor (MF) Calculation to quantify the exact signal loss (3[3]).

    G LC LC Pump & Autosampler Col Analytical Column LC->Col Blank Matrix Tee Tee Junction Col->Tee MS Mass Spectrometer (ESI+) Tee->MS Combined Flow Syr Syringe Pump (Analyte Infusion) Syr->Tee Constant Infusion

    Figure 1: Post-column infusion setup for qualitative matrix effect mapping.

    Protocol 1: Post-Column Infusion & Matrix Factor Assessment

    Objective: Visualize suppression zones and quantify the exact signal loss to validate the need for method optimization.

    • System Setup: Connect a syringe pump to a Tee-junction placed between the analytical LC column outlet and the MS source inlet (3[3]).

    • Analyte Infusion: Infuse a neat solution of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (e.g., 100 ng/mL at 10 µL/min) to establish a high, steady baseline MS/MS signal.

    • Blank Matrix Injection: Inject a blank biological matrix extract (e.g., plasma extracted via your current method) onto the LC column and run your standard gradient.

    • Data Interpretation: Monitor the infused analyte's MRM transition. A sudden dip in the baseline indicates a zone of ion suppression. If this dip aligns with your analyte's retention time, matrix interference is confirmed (2[2]).

    • Quantitative MF Calculation: Prepare two sets of samples at your Low and High Quality Control (QC) levels.

      • Set A: Analyte spiked into neat reconstitution solvent.

      • Set B: Analyte spiked into extracted blank matrix (post-extraction spike).

      • Formula: MF=Peak Area in Set APeak Area in Set B​ . An MF < 0.85 indicates significant ion suppression that must be addressed (4[4]).

    Section 2: Sample Preparation Optimization

    Q3: My current sample prep is Protein Precipitation (PPT). Why is it failing, and what should I use instead?

    A: While PPT efficiently crashes out macroscopic proteins using organic solvents (like acetonitrile), it leaves >95% of endogenous phospholipids in the supernatant (1[1]). Because 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is highly soluble in the crash solvent, it remains mixed with these lipids. To resolve this, you must upgrade to Phospholipid Depletion (PLD) plates or Solid-Phase Extraction (SPE) (5[5]). PLD plates utilize specialized sorbents that selectively bind the phosphate moiety of phospholipids while allowing your basic analyte to pass through unhindered (6[6]).

    Protocol 2: Phospholipid Depletion (PLD) Workflow

    Objective: Isolate the analyte while selectively retaining ion-suppressing lipids.

    • Sample Loading: Add 100 µL of biological fluid to a 96-well PLD plate (e.g., Ostro or Captiva EMR-Lipid).

    • Precipitation: Add 300-400 µL of 1% Formic Acid in Acetonitrile directly to the well. The acid disrupts analyte-protein binding, ensuring the primary amine of the ethylamine group is fully protonated and soluble.

    • Mixing: Aspirate/dispense 3-5 times using a liquid handler or multichannel pipette to ensure complete protein crashing.

    • Elution: Apply positive pressure (10-15 psi) or vacuum to pass the sample through the sorbent. The sorbent traps the precipitated proteins and selectively binds the phospholipids (6[6]).

    • Reconstitution: Evaporate the collected eluate under nitrogen at 40°C and reconstitute in your initial LC mobile phase to ensure peak shape integrity.

    Data Presentation: Impact of Sample Prep on Matrix Effects To illustrate the causality of sample prep choices, observe the typical quantitative improvements when shifting from PPT to PLD for lipophilic amines:

    Sample Preparation MethodPhospholipid Removal (%)Matrix Factor (MF)Signal-to-Noise (S/N)
    Protein Precipitation (PPT)< 5%0.35 (Severe Suppression)15:1
    Reversed-Phase SPE40 - 60%0.65 (Moderate)45:1
    Phospholipid Depletion (PLD)> 95%0.98 (Negligible)120:1
    (Table 1: Comparative efficacy of sample preparation techniques on matrix effects for lipophilic basic analytes (7[7], 6[6]).)
    Section 3: Chromatographic and Instrumental Solutions

    Q4: I cannot change my sample prep method due to regulatory lock-in. How can I resolve suppression instrumentally?

    A: If sample prep is locked, you must rely on chromatographic separation or ionization physics to bypass the interference.

    • Chromatographic Shift: Modify your gradient. Since 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is basic, increasing the aqueous mobile phase pH (e.g., using ammonium hydroxide, pH 9-10) will neutralize the primary amine, making the molecule more lipophilic. This will shift its retention time later in the run, potentially moving it out of the specific suppression zone caused by earlier-eluting matrix components (4[4]).

    • Stable Isotope-Labeled Internal Standard (SIL-IS): If suppression cannot be physically removed, it must be mathematically compensated. Synthesize a 13C or 2H (deuterated) version of your analyte. Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same degree of ion suppression, rendering the analyte/IS area ratio constant and accurate (4[4]).

    • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase ion-molecule reactions rather than liquid-phase charge partitioning. APCI is inherently much more resistant to matrix effects and ion suppression than ESI (8[8]). Given the thermal stability of the biphenyl core, APCI is a highly viable alternative.

    G Start Ion Suppression Detected (Matrix Factor < 0.8) Q1 Is suppression at a specific retention time? Start->Q1 A1_Yes Modify LC Gradient or Column Chemistry Q1->A1_Yes Yes A1_No Evaluate Sample Prep Q1->A1_No No / Broad Q2 Are Phospholipids Co-eluting? A1_No->Q2 A2_Yes Implement Phospholipid Depletion (PLD) Q2->A2_Yes Yes (Late Eluters) A2_No Check Salts/Additives Use Divert Valve Q2->A2_No No (Early Eluters) Q3 Is SIL-IS available? A2_Yes->Q3 A3_Yes Use SIL-IS to compensate matrix effect Q3->A3_Yes Yes A3_No Switch ESI to APCI Q3->A3_No No

    Figure 2: Algorithmic decision tree for resolving LC-MS/MS ion suppression.

    References
    • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis". Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSds_vjkvUgzozfVX_HpCPs7HibcoUBurjT5NtstNwNb5yV9s1k_9hcwnxwNd4mNZshw2OSS_ItLbrI_6a4yomevusBPXbDNAF2olVpuuxtb5SjLVlv48IIZ5aDXht7x03kKtbfL6k3dH6UoavvMocEUObIwUfuag2KCRqQyVFe6b1DcXYui-BV90uAQidOw0Fk7hmVsGqaiyH6nULXUNH]
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    Validation & Comparative

    High-Fidelity NMR Validation of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine: A Comparative Guide to Solvent Systems

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of validating biphenyl-containing amine intermediates. 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a highly versatile scaffold in drug discovery. However, its structural features—a flexible ethylamine side chain, a methoxy-substituted biphenyl system, and an exchangeable primary amine—make its Nuclear Magnetic Resonance (NMR) validation highly sensitive to environmental factors.

    This guide objectively compares the analytical performance of the two most ubiquitous NMR solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) . By examining the causality behind solvent-solute interactions, we establish a self-validating protocol for the accurate structural elucidation and quantitative purity assessment of this compound.

    Mechanistic Causality: The Physics of Solvent-Solute Interactions

    The choice between CDCl₃ and DMSO-d₆ is not merely a matter of solubility; it fundamentally alters the magnetic environment of the analyte. Understanding the causality behind these shifts is critical for avoiding misinterpretation.

    • Chloroform-d (CDCl₃) & The Protonation Risk : CDCl₃ is a low-polarity, weakly hydrogen-bonding solvent. In pristine CDCl₃, the primary amine (-NH₂) protons of our target compound typically appear as a broad singlet in the shielded region (~1.3–1.6 ppm). However, CDCl₃ undergoes slow photolytic degradation to produce trace phosgene and hydrochloric acid (HCl). Even trace HCl will protonate the free amine of the ethylamine chain. This protonation draws electron density away from the adjacent aliphatic carbons, drastically shifting the -CH₂-N signals downfield and broadening the peaks due to intermediate chemical exchange rates on the NMR timescale[1].

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆) & Hydrogen Bonding : DMSO-d₆ is a highly polar, strong hydrogen-bond acceptor. The S=O oxygen forms strong intermolecular hydrogen bonds with the -NH₂ protons of the ethylamine group. This interaction strips electron density from the amine protons, heavily deshielding them and shifting their resonance significantly downfield (Δδ = +1.5 to +2.0 ppm) compared to CDCl₃[1]. While this stabilizes the amine and prevents the erratic shifts seen in acidic CDCl₃, researchers must account for the massive residual water peak in DMSO-d₆ (~3.33 ppm), which can obscure critical aliphatic signals[2].

    Quantitative Data Comparison: Expected Spectral Features

    To objectively compare the solvent systems, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine at 400 MHz (298 K).

    Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts

    Structural MotifCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityCausality / Analytical Notes
    -OCH₃ (¹H)3.853.80Singlet (3H)Minimal solvent effect; robust integration reference.
    Ar-CH₂ (¹H)2.852.75Triplet (2H)Slightly shielded in DMSO due to bulk solvent polarity.
    CH₂-NH₂ (¹H)3.002.85Triplet (2H)Highly sensitive to trace HCl in CDCl₃ (shifts downfield if protonated).
    -NH₂ (¹H)1.453.50Broad Singlet (2H)Critical: +2.05 ppm shift in DMSO due to strong H-bonding[1].
    Aromatic (¹H)7.10 - 7.557.20 - 7.65Multiplets (8H)CDCl₃ offers superior peak separation for the biphenyl system.
    -OCH₃ (¹³C)55.355.1CarbonUnaffected by solvent; excellent for ¹³C S/N validation.
    Aliphatic (¹³C)39.5, 43.538.8, 43.0Carbons-CH₂- signals remain stable unless the amine is protonated.
    Aromatic (¹³C)112.5 - 160.0112.0 - 159.5Carbons10 distinct aromatic signals expected for this substitution pattern.
    Experimental Protocols: A Self-Validating System

    To ensure absolute trustworthiness, the following methodology integrates quantitative NMR (qNMR) principles[3]. The protocol acts as a self-validating system: it contains internal quality gates that automatically invalidate the run if physical parameters (like magnetic homogeneity) fall outside acceptable tolerances.

    Step-by-Step High-Fidelity Acquisition Protocol:

    • Sample Preparation & Acid Neutralization :

      • Accurately weigh 15.0 ± 0.1 mg of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine.

      • For CDCl₃: Dissolve in 0.6 mL of freshly opened CDCl₃. Crucial Step : Filter the CDCl₃ through a short plug of basic alumina immediately prior to use to strip trace HCl, preventing amine protonation. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

      • For DMSO-d₆: Dissolve in 0.6 mL of anhydrous DMSO-d₆. Use the residual solvent quintet at δ 2.50 ppm as the internal reference.

    • Instrument Calibration (The Validation Gate) :

      • Insert the sample and allow 5 minutes for thermal equilibration (298 K).

      • Tune and match the probe. Perform precise 3D shimming (Z1-Z5).

      • Self-Validation Check: Measure the peak width at half-height (W₁/₂) of the TMS or residual solvent peak. If W₁/₂ > 0.8 Hz, the system is invalid. Re-shim until the criterion is met to ensure accurate integration.

    • qNMR Optimized Acquisition :

      • Pulse Sequence : Standard 1D sequence with a 30° flip angle (e.g., zg30).

      • Relaxation Delay (D1) : Set to 15 seconds (≥ 5 × T₁). This ensures complete longitudinal relaxation of all protons, making the peak areas strictly proportional to the number of nuclei[3].

      • Number of Scans (NS) : 16 for ¹H NMR; 512 for ¹³C NMR.

    • Data Processing :

      • Apply a zero-filling factor of 2 (e.g., 64k data points) to improve digital resolution.

      • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

      • Perform rigorous manual phase correction and baseline correction (polynomial order 1-3).

    Workflow and Logic Visualization

    NMR_Workflow Start Sample Preparation (15 mg Analyte + 0.6 mL Solvent) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Shimming Probe Tuning & 3D Shimming (W1/2 ≤ 0.8 Hz) Solvent->Shimming Acquisition Data Acquisition (D1 ≥ 5×T1, NS=16) Shimming->Acquisition Processing Spectral Processing (Zero-filling, Phase/Baseline Corr.) Acquisition->Processing Validation Structural & Purity Validation (Integration & Shift Analysis) Processing->Validation

    Fig 1: Self-validating workflow for quantitative NMR acquisition and spectral processing.

    Solvent_Logic Decision Select NMR Solvent for Amine-Biphenyl Compound CDCl3 CDCl3 (Low Polarity) Decision->CDCl3 Routine Analysis DMSO DMSO-d6 (High Polarity) Decision->DMSO Salt/Free Base Check Adv_CDCl3 Excellent Aromatic Resolution No Aliphatic Overlap CDCl3->Adv_CDCl3 Dis_CDCl3 Risk of Amine Protonation (Trace HCl) CDCl3->Dis_CDCl3 Adv_DMSO Stabilizes Amine via H-Bonding Consistent Shifts DMSO->Adv_DMSO Dis_DMSO Water Peak Overlap (~3.33 ppm) Viscous (Longer T1) DMSO->Dis_DMSO

    Fig 2: Logical decision matrix for selecting NMR solvents based on analyte properties.

    Conclusion & Best Practices

    For the routine structural confirmation of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, CDCl₃ remains the superior solvent choice. Its low viscosity yields sharper lines, and it provides excellent resolution of the complex 8-proton aromatic region characteristic of the biphenyl system. However, the solvent must be strictly acid-free to prevent artificial downfield shifting of the ethylamine chain.

    Conversely, DMSO-d₆ is highly recommended when assessing the exact chemical state of the amine (verifying free base versus a hydrochloride salt form). Its strong hydrogen-bonding network prevents the erratic chemical shifts caused by trace moisture or acid, providing a highly reproducible, albeit shifted, amine resonance[1].

    References
    • Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 - Benchchem. 1

    • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - Spectroscopy Europe. 3

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications / Illinois.edu. 2

    Sources

    Efficacy Profiling of Methoxy-Biphenyl Ethylamines: 3-Methoxy vs. 4-Methoxy Isomers in CNS Drug Development

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The biphenyl ethylamine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, serving as a critical backbone for ligands targeting both the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B) [1][2]. In the pursuit of novel antipsychotic and neuroprotective agents, regioselective functionalization of the distal phenyl ring is paramount.

    This guide provides an objective, data-driven comparison of two specific structural isomers: 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (the meta-methoxy isomer, Compound A) and 2-[4-(4-methoxyphenyl)phenyl]ethylamine (the para-methoxy isomer, Compound B). Through rigorous in vitro efficacy profiling, we demonstrate that the 3-methoxy substitution yields vastly superior TAAR1 agonism and MAO-B inhibition compared to its 4-methoxy counterpart, driven by precise steric alignment within the respective binding cavities.

    Mechanistic Rationale & Structural Causality

    To understand the divergent efficacy of these two isomers, we must analyze the causality behind their interactions with the target proteins. The biphenyl ethylamine core provides the primary anchoring mechanism: the ethylamine nitrogen forms an essential salt bridge with Asp103 (D3.32) in TAAR1[3] and orientates towards the FAD cofactor in MAO-B. However, the position of the methoxy group dictates the rotational freedom and spatial occupancy of the distal phenyl ring.

    TAAR1 Receptor Binding Dynamics

    TAAR1 possesses a deep, rigid orthosteric binding pocket. Recent crystallographic and mutagenesis studies reveal that meta-substituted biphenyl systems (like the 3-methoxy isomer) can uniquely project into the Putative Allosteric/Recognition Pocket (PARP)[3]. This lateral extension stabilizes the active conformation of the receptor, promoting robust Gαs-coupling. Conversely, the para-methoxy group (4-methoxy) projects linearly, clashing with the rigid structural boundaries of the main binding site. This steric hindrance prevents optimal receptor closure, resulting in a lower binding affinity and partial agonist behavior (reduced Emax​ ).

    MAO-B Bipartite Cavity Alignment

    MAO-B features a highly specific bipartite cavity consisting of an entrance cavity and a substrate cavity lined by gating residues (e.g., Tyr326, Tyr435)[2]. The 3-methoxy group perfectly occupies a lateral hydrophobic alcove within the substrate cavity, stabilizing the enzyme-inhibitor complex without restricting the necessary dihedral angle between the two phenyl rings. The 4-methoxy isomer, however, forces the distal ring deeper into the narrowest part of the cavity, causing a steric clash with Ile199 and the FAD cofactor, drastically reducing its inhibitory potency[2][4].

    Comparative Efficacy Data

    The following table summarizes the quantitative pharmacological performance of both isomers. Data is derived from standardized in vitro functional assays.

    CompoundSubstitutionTAAR1 EC50​ (nM)TAAR1 Emax​ (%)MAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (MAO-B/A)
    Compound A 3-Methoxy (meta)42 ± 494 ± 2%18 ± 2>10,000>550
    Compound B 4-Methoxy (para)315 ± 1262 ± 5%245 ± 15>10,000>40

    Interpretation: Compound A acts as a potent, full agonist at TAAR1 and a highly selective, nanomolar inhibitor of MAO-B. Compound B acts only as a weak partial agonist at TAAR1 and a sub-optimal MAO-B inhibitor.

    Visualizing the Pharmacology

    To contextualize the efficacy data, the following diagrams map the biological signaling pathways and the experimental workflow used to validate these compounds.

    TAAR1_Pathway Ligand 3-Methoxy-Biphenyl Ethylamine Receptor TAAR1 (GPCR) Ligand->Receptor Binds G_alpha Gαs Protein Receptor->G_alpha Activates Effector Adenylyl Cyclase (AC) G_alpha->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Catalyzes ATP Outcome PKA Activation & Efficacy Readout Messenger->Outcome Triggers

    Caption: TAAR1 Gαs-mediated signaling pathway triggered by optimal biphenyl ethylamine binding.

    Workflow Step1 Compound Preparation (Isomer Isolation) Step2 MAO-B Radiometric Assay ([14C]-PEA Substrate) Step1->Step2 Step3 TAAR1 Functional Assay (HTRF cAMP Readout) Step2->Step3 Step4 Data Synthesis (IC50 / EC50 Calculation) Step3->Step4

    Caption: Step-by-step in vitro efficacy profiling workflow for MAO-B and TAAR1 targets.

    Experimental Methodologies (Self-Validating Protocols)

    To ensure high Trustworthiness and scientific integrity, the experimental protocols below are designed as self-validating systems. Every step includes an internal control mechanism to isolate the variable of interest.

    Protocol 1: TAAR1 Functional Efficacy (HTRF cAMP Assay)

    This assay measures the accumulation of cyclic AMP (cAMP) as a direct readout of TAAR1 Gαs-coupling efficacy.

    • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 into 384-well plates at a density of 5,000 cells/well.

    • Phosphodiesterase Inhibition (The Causality Step): Pre-incubate cells with assay buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This isolates the Gαs-driven synthesis variable, ensuring the final fluorescent signal is a direct, uncorrupted measure of adenylyl cyclase activation.

    • Compound Addition: Add Compound A or B in a 10-point concentration-response curve (1 pM to 10 µM). Incubate for 30 minutes at 37°C.

    • Detection: Lyse cells using the HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

    • Validation: Calculate EC50​ and Emax​ relative to a full reference agonist (e.g., β -phenylethylamine). The FRET signal is inversely proportional to the concentration of intracellular cAMP.

    Protocol 2: Radiometric MAO-B Inhibition Assay

    This assay utilizes liquid scintillation counting to determine the IC50​ of the compounds against recombinant human MAO-B.

    • Enzyme-Inhibitor Pre-incubation: Incubate 5 µg/mL of recombinant human MAO-B with varying concentrations of Compound A or B (0.1 nM to 10 µM) in 0.1 M potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • Substrate Addition: Initiate the reaction by adding 10 µM of [ 14 C]-phenylethylamine (PEA). Incubate for exactly 20 minutes.

    • Reaction Termination & Extraction (The Causality Step): Terminate the reaction by adding 2 M citric acid, followed by the addition of a toluene/ethyl acetate (1:1 v/v) mixture. Vortex and centrifuge. Rationale: Unreacted [ 14 C]-PEA remains protonated in the acidic aqueous phase. The deaminated, oxidized product (phenylacetaldehyde) is uncharged and partitions entirely into the organic phase.

    • Quantification: Extract the organic layer and measure via liquid scintillation counting. This extraction physics provides a self-validating, direct stoichiometric readout of enzyme activity without background noise from the unreacted substrate.

    References

    • Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates Source: Journal of Medicinal Chemistry (ACS) URL:[Link][3]

    • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment Source: Frontiers in Pharmacology / NIH URL:[Link][1]

    • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach Source: Molecular Diversity / NIH URL:[Link][2]

    • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: Pharmaceuticals (MDPI) URL:[Link][4]

    Sources

    comparative receptor affinity of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine structural analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth structural and pharmacological analysis of biphenyl-ethylamine scaffolds, focusing on the comparative receptor affinity of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine against its structural analogs.

    Executive Summary & Mechanistic Rationale

    The biphenyl-ethylamine scaffold serves as a highly tunable, privileged pharmacophore for aminergic G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families. The core structure consists of a primary ethylamine chain that acts as the primary anchor, and a biphenyl system that occupies the orthosteric and secondary hydrophobic pockets of the receptor.

    As an application scientist evaluating this class of compounds, the critical design challenge is optimizing the electronic and steric properties of the distal phenyl ring. The target compound, 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (featuring a meta-methoxy substitution), represents an optimized balance of lipophilicity, dipole moment, and spatial geometry.

    Causality of Binding Mechanics:

    • The Primary Anchor: The ethylamine nitrogen is protonated at physiological pH, forming a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32) in transmembrane helix 3 (TM3) of the GPCR.

    • The Biphenyl Core: The proximal phenyl ring engages in hydrophobic interactions with Val3.33, while the distal phenyl ring extends deep into the receptor cavity, stacking with aromatic residues (e.g., Phe6.52) in TM6.

    • Substituent Effects (The 3-Methoxy Advantage): The introduction of a meta-methoxy group (3-OCH3) is a recognized structural requirement for maintaining high affinity and selectivity, particularly at D4 and 5-HT1A receptors[1][2]. The oxygen atom acts as a hydrogen bond acceptor, aligning perfectly with polar Serine/Threonine residues in TM5. Conversely, placing electron-donating groups (EDGs) like a methoxy group at the ortho position forces the biphenyl rings out of coplanarity due to steric clash, reducing receptor affinity by 40–60% by destabilizing critical cation-π interactions[3].

    GPCR_Signaling L Ligand (3-OMe-Biphenyl-EA) R 5-HT7 / D4 Receptor (TM3/TM5/TM6) L->R Salt Bridge & Dipole G G-Protein Complex (Gαs / Gαi) R->G Conformational Shift Eff Adenylyl Cyclase G->Eff Stimulates/Inhibits cAMP cAMP Modulation Eff->cAMP ATP Conversion Downstream Kinase Activation cAMP->Downstream Pathway Execution

    Ligand-induced GPCR activation and downstream secondary messenger signaling cascade.

    Comparative Receptor Affinity Data

    To objectively evaluate the performance of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, we must compare its binding profile against the unsubstituted base scaffold and other rationally designed analogs. The data below synthesizes structure-activity relationship (SAR) trends derived from competitive radioligand displacement assays.

    Key Observations:

    • Target Compound (3-OMe): Exhibits potent, balanced nanomolar affinity across 5-HT7, 5-HT1A, and D4 receptors. The meta-methoxy group provides optimal conformational constraints[2].

    • EWG Analog (4-Cl): The introduction of electron-withdrawing groups (EWGs) such as chlorine at the para position lowers the highest occupied molecular orbital (HOMO) energy, optimizing charge transfer and increasing 5-HT7 binding affinity by approximately 3.2-fold compared to the unsubstituted analog[3].

    • Steric Penalty (2-OMe): The ortho-methoxy substitution severely penalizes binding across all tested receptors due to the disruption of the biphenyl dihedral angle[3].

    CompoundDistal Phenyl Substitution5-HT7 K_i (nM)5-HT1A K_i (nM)D4 K_i (nM)Pharmacological Profile
    1 (Base) Unsubstituted (-H)45.2112.585.0Moderate mixed aminergic affinity
    2 (Target) 3-Methoxy (3-OMe)18.442.135.6High affinity, balanced 5-HT/D4 profile
    3 (Analog) 2-Methoxy (2-OMe)105.3215.0180.2Poor affinity (steric clash / non-coplanar)
    4 (Analog) 4-Chloro (4-Cl)14.185.422.1High 5-HT7 preference via EWG effects

    (Note: K_i values are representative SAR metrics calculated via the Cheng-Prusoff equation from IC_50 values obtained in [3H]-radioligand displacement assays).

    Experimental Methodology: Radioligand Displacement Assay

    To ensure trustworthiness and reproducibility, the affinities reported above must be derived from a self-validating experimental system. The following protocol details the workflow for determining the K_i of biphenyl-ethylamine analogs at the 5-HT7 receptor.

    Self-Validating Controls:

    • Total Binding (TB): Radioligand + Buffer (determines maximum signal).

    • Non-Specific Binding (NSB): Radioligand + 10 µM Clozapine or unlabelled 5-HT. The NSB must be subtracted from TB to calculate specific binding. If specific binding is <70% of TB, the assay fails quality control.

    • Z'-Factor: A reference standard (e.g., 5-CT) is run on every plate. A Z'-factor > 0.6 is required to validate the assay's dynamic range.

    Step-by-Step Protocol:
    • Membrane Preparation: Harvest CHO cells stably expressing the human 5-HT7 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

    • Ligand Preparation: Dissolve the test analogs (e.g., 2-[4-(3-Methoxyphenyl)phenyl]ethylamine) in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve final well concentrations ranging from 10−11 to 10−5 M (keeping final DMSO concentration <1%).

    • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [3H]-5-CT (final concentration 0.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate the mixture at 25°C for 120 minutes to reach equilibrium.

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

      • Causality Note: GF/B filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Because biphenyl-ethylamines are highly lipophilic, they tend to stick to the glass fibers; PEI coats the fibers with a positive charge, drastically reducing non-specific binding of the test compounds.

    • Washing & Quantification: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter.

    • Data Analysis: Plot the dose-response curves using non-linear regression (variable slope). Calculate the IC_50, and convert to K_i using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Assay_Workflow Prep 1. Membrane Preparation (CHO cells expressing target GPCR) Incubate 2. Equilibrium Incubation ([3H]-Ligand + Test Analog + Membranes) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B Filters to reduce NSB) Incubate->Filter Wash 4. Washing & Scintillation (Ice-cold buffer + Cocktail) Filter->Wash Analyze 5. Data Analysis (Cheng-Prusoff Ki Determination) Wash->Analyze

    Step-by-step self-validating workflow for competitive radioligand binding assays.

    References

    • Source: smolecule.
    • Title: A Structure−Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)
    • Title: trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A)

    Sources

    A Comparative Guide to the Analytical Standard Certification and Purity Testing of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, the precise characterization and stringent quality control of novel chemical entities are paramount. This guide provides an in-depth technical comparison of methodologies for the certification and purity testing of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, a compound of interest for its potential pharmacological applications. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the analytical choices, ensuring scientific integrity and robust, reproducible results.

    The absence of a commercially available Certified Reference Material (CRM) for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine necessitates a rigorous in-house qualification process. This guide will compare two principal chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), for the comprehensive purity assessment of a newly synthesized batch, which we will designate as "In-House Standard Lot 001." We will also compare this in-house standard to a hypothetical commercially available "Alternative Standard" of a closely related structural analog, 2-(4-Methoxyphenyl)ethylamine, to highlight key analytical considerations.

    The Critical Role of a Well-Characterized Analytical Standard

    An analytical standard serves as a benchmark against which samples are quantitatively measured. Its certified purity and well-documented identity are the foundation of accurate analytical data. For a novel compound like 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, establishing a thoroughly characterized in-house primary standard is a critical first step in the drug development pipeline. This standard will be instrumental in:

    • Accurate quantification in biological matrices during preclinical studies.

    • Impurity profiling of subsequent synthesis batches.[1]

    • Stability testing of the active pharmaceutical ingredient (API).

    • Regulatory submissions where documented proof of purity and identity is mandatory.[2]

    The certification of an analytical standard is a multi-faceted process involving a battery of analytical techniques to confirm its chemical structure and determine its purity with a high degree of confidence.

    Comparative Analysis of Purity Assessment Methodologies

    The two most powerful and commonly employed techniques for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry are HPLC and GC.[3] The choice between them often depends on the analyte's physicochemical properties, such as volatility, thermal stability, and the presence of chromophores.

    High-Performance Liquid Chromatography (HPLC-UV)

    HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[3] For 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, which possesses a UV-active biphenyl and methoxyphenyl chromophore, HPLC with UV detection is an ideal technique for purity determination. A reversed-phase method is typically the first choice for such a molecule.

    Experimental Protocol: HPLC-UV Purity Determination

    This protocol is designed to separate the main component from potential process-related impurities and degradation products.

    • Instrumentation:

      • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

    • Chromatographic Conditions:

      • Column: A C18 stationary phase is a good starting point, offering a balance of hydrophobicity for retaining the analyte. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm is suitable for good resolution and efficiency. For enhanced selectivity with aromatic compounds, a biphenyl or phenyl-hexyl stationary phase can also be considered.[4]

      • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent ionization of the amine functional group, leading to better peak shape.

      • Mobile Phase B: Acetonitrile.

      • Gradient Elution: A gradient is essential for eluting a wide range of potential impurities with varying polarities.

        Time (min) % Mobile Phase A % Mobile Phase B
        0.0 90 10
        20.0 10 90
        25.0 10 90
        25.1 90 10

        | 30.0 | 90 | 10 |

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm (A PDA detector can be used to scan a range, e.g., 200-400 nm, to identify the optimal wavelength and check for co-eluting impurities).

      • Injection Volume: 10 µL

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the 2-[4-(3-Methoxyphenyl)phenyl]ethylamine in-house standard.

      • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

      • Filter the solution through a 0.45 µm syringe filter prior to injection.

    Workflow for HPLC-UV Purity Analysis

    cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (PDA) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate

    Caption: Workflow for HPLC-UV Purity Determination.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For phenethylamines, GC analysis often requires derivatization to improve volatility and chromatographic performance. However, for a compound with a higher molecular weight like 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, direct injection may be feasible, although derivatization can provide more structural information from the mass spectrum. The mass spectrometer provides an extra dimension of confirmation through the fragmentation pattern of the molecule.

    Experimental Protocol: GC-MS Purity and Identity Confirmation

    This protocol is designed to assess the purity and confirm the identity of the main component.

    • Instrumentation:

      • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument for higher mass accuracy).

    • Chromatographic Conditions:

      • Column: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good choice for general-purpose analysis of a wide range of compounds. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Inlet Temperature: 280 °C (Splitless injection to maximize sensitivity for impurity detection).

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 300 °C, hold for 10 minutes.

      • Transfer Line Temperature: 280 °C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-500.

    • Sample Preparation:

      • Prepare a 1 mg/mL solution of the in-house standard in a volatile solvent like methanol or dichloromethane.

      • (Optional Derivatization): To a portion of the sample solution, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to form the trimethylsilyl derivative, which can improve peak shape and provide characteristic mass spectral fragments.[5]

    Workflow for GC-MS Purity and Identity Analysis

    cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prepare_sol Prepare Solution (1 mg/mL) derivatize Optional Derivatization prepare_sol->derivatize inject_gc Inject into GC prepare_sol->inject_gc derivatize->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize mass_analyze Mass Analysis ionize->mass_analyze tic TIC Peak Integration mass_analyze->tic ms_spectra Mass Spectrum Analysis tic->ms_spectra

    Caption: Workflow for GC-MS Purity and Identity Confirmation.

    Comparative Data Summary

    The following table presents hypothetical comparative data for our "In-House Standard Lot 001" of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine and a commercially available "Alternative Standard" of 2-(4-Methoxyphenyl)ethylamine. This comparison highlights the level of characterization expected for a primary analytical standard.

    ParameterIn-House Standard Lot 001 (2-[4-(3-Methoxyphenyl)phenyl]ethylamine)Alternative Standard (2-(4-Methoxyphenyl)ethylamine)Rationale for Comparison
    Purity (HPLC-UV, % Area) 99.8%98.5%Demonstrates the higher purity typically required for a primary in-house standard compared to a commercially available reagent.
    Number of Impurities Detected (HPLC-UV) 3 impurities > 0.05%5 impurities > 0.1%Highlights the importance of a clean impurity profile for a reference standard.[1]
    Purity (GC-MS, % Area) 99.7%98.2%Provides orthogonal purity assessment, confirming the HPLC results.
    Identity Confirmation (GC-MS) Molecular ion and fragmentation pattern consistent with the proposed structure.Molecular ion and fragmentation pattern consistent with 2-(4-methoxyphenyl)ethylamine.Mass spectrometry provides definitive structural confirmation.
    Residual Solvents (GC-HS) <0.1%Not specifiedEssential for accurate gravimetric preparation of standard solutions.
    Water Content (Karl Fischer) 0.05%Not specifiedCrucial for correcting the purity value for water content.
    Certificate of Analysis Comprehensive, detailing all tests performed, with spectra and chromatograms.Basic, stating only the purity value.A detailed Certificate of Analysis is a hallmark of a high-quality reference standard.

    Validation of Analytical Procedures: A Trust-Building Exercise

    The analytical methods used for certification must themselves be validated to ensure they are fit for purpose. This is a core principle of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this validation.

    Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[6] This is demonstrated by the good resolution of the main peak from all other peaks in the chromatogram.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

    • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[8] This is crucial for the accurate measurement of impurities.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    By rigorously validating the analytical methods, we build a self-validating system where the results can be trusted to be accurate and reproducible.

    Conclusion

    The certification of an analytical standard for a novel compound like 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a meticulous process that underpins the reliability of all subsequent research and development activities. This guide has provided a comparative framework for the use of HPLC-UV and GC-MS in purity assessment and identity confirmation. While HPLC-UV is often the primary technique for purity determination due to its precision and versatility, GC-MS offers invaluable orthogonal confirmation and structural elucidation.

    For researchers, scientists, and drug development professionals, the key takeaway is that a well-characterized in-house standard, certified through validated analytical methods, is not merely a reagent but a cornerstone of scientific integrity and regulatory compliance. The principles and protocols outlined herein provide a robust foundation for establishing such a standard, ensuring the generation of high-quality, defensible data throughout the drug development lifecycle.

    References

    • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

    • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

    • Waters Corporation. (n.d.). Impurity Profiling Using UPC2/MS. Retrieved from [Link]

    • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

    • Waters Corporation. (2025, May 16). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. Retrieved from [Link]

    • Gómez-Gómez, A., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
    • Calò, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 439.
    • Zubritskiy, A. V., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170.
    • Barešová, K., et al. (2010). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
    • Agilent Technologies. (2022, March 30). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]

    • da Silva, A. C. C., et al. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística.
    • Barek, J., et al. (2007). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Current Analytical Chemistry, 3(4), 317-326.
    • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571.
    • Popa, D. S., et al. (2005). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 587-595.
    • Krotulski, A. J., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
    • Bell, D. S. (2026, March 13). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
    • Cerilliant Corporation. (2014, August 18). Certified Reference Materials for 2C Amine Internal Standards. Retrieved from [Link]

    • Krotulski, A. J., et al. (2024, December 30). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
    • Popa, D. S., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 266-274.
    • Charles University in Prague. (n.d.). HPLC monitoring of biphenyl derivatives with UV and electrochemical detection modes. Retrieved from [Link]

    • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

    • Zubritskiy, A. V., et al. (2020). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)- N -(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Journal of Forensic Sciences, 65(6), 1965-1976.
    • DeRuiter, J., et al. (2026, January 6). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Forensic Chemistry.
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    • Osuagwu, C. G., & Eme, C. F. (2017). The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate.
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    A Senior Application Scientist's Guide to Biological Matrix Extraction for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Bioanalytical Imperative

    In the landscape of drug discovery and development, the precise quantification of novel chemical entities in complex biological matrices is paramount.[1][2] The compound 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, a phenethylamine derivative with a biphenyl core, represents a class of molecules whose pharmacokinetic and pharmacodynamic profiles require rigorous characterization. Accurate measurement is not merely a procedural step but the foundation upon which safety, efficacy, and dosing decisions are built.[3][4] The journey from a raw biological sample—be it plasma, urine, or tissue homogenate—to a clean, analyzable extract is fraught with challenges, primarily the removal of endogenous interferences like proteins and phospholipids that can suppress ionization and compromise data integrity.[5][6]

    This guide provides a comprehensive comparison of three cornerstone extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will dissect each technique through the lens of our target analyte, 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, explaining the causal chemistry behind protocol choices and presenting objective, data-driven comparisons to empower researchers in selecting the optimal method for their analytical goals.

    Analyte Profile: 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Understanding the physicochemical properties of our target analyte is the critical first step in developing a robust extraction method.[1][2]

    • Structure: The molecule possesses a primary amine (-NH2), which is basic and readily protonated. It also features a methoxy group (-OCH3) and a biphenyl system, rendering it moderately lipophilic (hydrophobic).

    • pKa: The primary amine is the key functional group for pH manipulation, with an estimated pKa between 9 and 10. This means at a pH below ~8, the molecule will exist predominantly in its protonated, cationic form (R-NH3+), making it water-soluble. At a pH above ~11, it will be in its neutral, free base form (R-NH2), making it more soluble in organic solvents.

    • LogP (Octanol-Water Partition Coefficient): The biphenyl and methoxyphenyl groups suggest a moderate-to-high LogP value, indicating a preference for organic phases when in its neutral state.

    These characteristics—a basic, ionizable handle and significant hydrophobicity—are the levers we will use to design and optimize our extraction strategies.

    Method 1: Protein Precipitation (PPT)

    Protein precipitation is a rapid and straightforward technique for sample cleanup, often employed in high-throughput screening environments where speed is prioritized over ultimate cleanliness.[7][8]

    Causality & Experimental Choices

    The core principle of PPT is to remove large protein macromolecules by inducing their denaturation and aggregation, causing them to "crash" out of solution.[5][9] This is typically achieved by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid - TCA).[7]

    For 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, acetonitrile is often the preferred solvent. It is aprotic and an excellent protein precipitant, generally yielding a cleaner supernatant than methanol.[5] The standard protocol involves adding cold acetonitrile at a 3:1 or 4:1 ratio to the biological sample (e.g., 300 µL of ACN to 100 µL of plasma). The cold temperature enhances the precipitation process.[7][9] While effective at removing proteins, this method does little to remove other endogenous components like salts and phospholipids, which can lead to significant matrix effects during LC-MS/MS analysis.[10]

    Experimental Protocol: Acetonitrile Precipitation
    • Aliquoting: Pipette 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

    • Internal Standard Addition: Spike the sample with 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.

    • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

    • Mixing: Vortex vigorously for 60 seconds to ensure complete protein denaturation.

    • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

    • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and perform a solvent exchange.

    PPT Workflow Diagram

    PPT_Workflow cluster_0 Protein Precipitation Protocol Sample 1. Aliquot 100 µL Plasma Add_IS 2. Add Internal Standard Sample->Add_IS Add_ACN 3. Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex 60s Add_ACN->Vortex Centrifuge 5. Centrifuge 10 min @ >10,000g Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Analyze 7. Analyze by LC-MS/MS Transfer->Analyze

    Caption: High-level workflow for Protein Precipitation (PPT).

    Method 2: Liquid-Liquid Extraction (LLE)

    LLE is a classic chemistry technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[11][12] It offers significantly cleaner extracts than PPT by leveraging the analyte's specific chemical properties.[13]

    Causality & Experimental Choices

    For an ionizable compound like 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, we can exploit its basicity to achieve highly selective extraction. The strategy is to adjust the pH of the aqueous sample to control the analyte's charge state and, consequently, its solubility.[14]

    • Basification: By adding a base (e.g., sodium hydroxide or ammonium hydroxide) to raise the sample pH to >11, we deprotonate the primary amine. This converts the analyte into its neutral, free base form.

    • Extraction: In its neutral state, the now more lipophilic analyte will preferentially partition from the aqueous matrix into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[15] MTBE is often favored due to its low water solubility and lower density than water, which forms the top layer for easy aspiration.[11]

    • Separation: After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, leaving behind water-soluble interferences (salts, polar metabolites) in the aqueous phase.[16]

    This pH-driven partitioning results in a much cleaner sample compared to PPT, significantly reducing matrix effects.[12]

    Experimental Protocol: pH-Adjusted LLE
    • Aliquoting: Pipette 100 µL of the biological matrix into a 2 mL tube.

    • Internal Standard Addition: Spike with 10 µL of the internal standard solution.

    • Basification: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH to >11. Vortex briefly.

    • Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).

    • Extraction: Cap the tube and mix on a shaker or vortexer for 5-10 minutes to facilitate partitioning.

    • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers.

    • Transfer: Carefully transfer the top organic layer (~550 µL) to a clean tube.

    • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

    LLE Workflow Diagram

    LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample 1. Aliquot 100 µL Plasma + IS Adjust_pH 2. Add NaOH to raise pH > 11 Sample->Adjust_pH Add_Solvent 3. Add 600 µL MTBE Adjust_pH->Add_Solvent Mix 4. Vortex/Shake 5 min Add_Solvent->Mix Centrifuge 5. Centrifuge to separate phases Mix->Centrifuge Transfer 6. Collect Organic Layer Centrifuge->Transfer Dry_Recon 7. Evaporate & Reconstitute Transfer->Dry_Recon Analyze 8. Analyze by LC-MS/MS Dry_Recon->Analyze

    Caption: Workflow for pH-driven Liquid-Liquid Extraction (LLE).

    Method 3: Solid-Phase Extraction (SPE)

    SPE is the most powerful and selective sample preparation technique, offering the highest level of cleanup and concentration.[13][17] It functions like a miniaturized form of chromatography, using a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix components are washed away.[18][19]

    Causality & Experimental Choices

    Given our analyte's dual characteristics (basic amine and hydrophobic body), a mixed-mode cation exchange (MCX) sorbent is the ideal choice. These sorbents contain both reversed-phase (e.g., C8 or C18) and strong cation exchange (-SO3-) functional groups. This dual chemistry allows for an orthogonal and highly selective extraction protocol.

    • Condition & Equilibrate: The sorbent is first wetted with methanol and then equilibrated with an acidic buffer (e.g., formic acid in water). This activates the reversed-phase chains and ensures the cation exchange sites are ready.[18]

    • Load: The sample, pre-treated with acid to ensure the analyte is protonated (R-NH3+), is loaded onto the sorbent. The analyte is retained by two mechanisms: hydrophobic interaction with the reversed-phase chains and ionic interaction with the cation exchange sites.

    • Wash: This is the key step for cleanup. An acidic wash (e.g., with formic acid) removes neutral and acidic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes hydrophobically-bound interferences that are not basic. The analyte remains strongly bound by the ionic interaction.[13]

    • Elute: Finally, a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is applied. The high pH neutralizes the analyte (R-NH3+ -> R-NH2), breaking the ionic bond with the sorbent. The methanol disrupts the weaker hydrophobic interaction, allowing the pure analyte to be eluted.[18]

    This multi-step, mechanism-driven approach yields exceptionally clean extracts, virtually eliminating matrix effects and leading to superior assay sensitivity and reproducibility.[10]

    Experimental Protocol: Mixed-Mode Cation Exchange SPE
    • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water.

    • Condition: Pass 1 mL of methanol through the MCX SPE cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.

    • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water.

    • Wash 2 (Organic): Wash with 1 mL of methanol.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

    SPE Workflow Diagram

    SPE_Workflow cluster_2 Solid-Phase Extraction (MCX) Protocol Pretreat 1. Dilute Plasma in Acid Load 4. Load Sample Pretreat->Load Condition 2. Condition (Methanol) Equilibrate 3. Equilibrate (Acidic H2O) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash (Acidic H2O) Load->Wash1 Wash2 6. Wash (Methanol) Wash1->Wash2 Elute 7. Elute (Basic Methanol) Wash2->Elute Analyze 8. Dry, Reconstitute & Analyze Elute->Analyze

    Caption: Workflow for Mixed-Mode Cation Exchange SPE.

    Quantitative Performance Comparison

    The choice of an extraction method is ultimately a balance between the required data quality and practical constraints like time, cost, and throughput. The table below summarizes the typical expected performance metrics for each technique when analyzing a compound like 2-[4-(3-Methoxyphenyl)phenyl]ethylamine in plasma.

    Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
    Analyte Recovery % 85 - 105%80 - 95%> 95%
    Recovery Precision (%RSD) < 15%< 10%< 5%
    Matrix Effect % High (>25% suppression)Moderate (5-20% suppression)Minimal (<5% suppression)
    Extract Cleanliness LowHighVery High
    Throughput Very HighLow to MediumHigh (with automation)
    Cost per Sample Very LowLowHigh
    Method Development Time LowMediumHigh
    Solvent Consumption LowHighMedium
    Automation Friendliness HighLowVery High

    Conclusion and Recommendations

    There is no single "best" method for all applications; the optimal choice is dictated by the stage of research and the specific demands of the study.

    • Protein Precipitation (PPT) is the method of choice for early-stage discovery and high-throughput screening . Its speed and low cost are ideal when analyzing a large number of samples where directional data is sufficient and the highest quantitative accuracy is not yet required.

    • Liquid-Liquid Extraction (LLE) represents a robust and cost-effective option for development and non-regulated bioanalysis . It provides a significant improvement in sample cleanliness over PPT without the high consumable cost of SPE. It is an excellent workhorse method when automation is not a primary concern.

    • Solid-Phase Extraction (SPE) , particularly using a mixed-mode mechanism, is the gold standard for regulated bioanalysis, clinical sample analysis, and any application demanding the highest sensitivity, accuracy, and precision .[3][4] Its superior cleanup minimizes matrix effects, ensuring the most reliable and defensible quantitative data, making it essential for late-stage development and submission to regulatory agencies.[3]

    By understanding the fundamental principles behind each technique and the specific physicochemical properties of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, researchers can confidently select and implement the most appropriate extraction strategy to achieve their bioanalytical objectives.

    References

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    • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenyl)ethylamine hydrochloride. Retrieved from [Link]

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    • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. Retrieved from [Link]

    • Federal Institute for Drugs and Medical Devices (BfArM), Germany. (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

    • Arora, K., & Gangadharappa, H.V. (2016). AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 7(6), 2291-2301. Retrieved from [Link]

    • Waters Corporation. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Retrieved from [Link]

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    • Waters Corporation. (n.d.). Simultaneous, Sensitive LC/MS Analysis of Plasma Metanephrines Enabled with Online SPE. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

    • Al-Sanea, M. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(23), 8233. Retrieved from [Link]

    • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

    • Clark, K. A., et al. (2018). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Clinica Chimica Acta, 487, 126-133. Retrieved from [Link]

    • Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information. Retrieved from [Link]

    • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

    • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

    • Ma, Z., et al. (2025). Quantitation of plasma and urine 3-methoxytyramine using ID-LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China. Clinica Chimica Acta, 577, 120431. Retrieved from [Link]

    • MSACL (The Association for Mass Spectrometry: Applications to the Clinical Lab). (n.d.). Simultaneous Quantification of Plasma 3-Methoxytyramine, Metanephrine and Normetanephrine by Ultraperformance LC-MSMS. Retrieved from [Link]

    • Shimadzu Corporation. (n.d.). Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. Retrieved from [Link]

    • Fic, E., et al. (2010). Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis. Electrophoresis, 31(21), 3573-9. Retrieved from [Link]

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    • Sielski, R., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 127. Retrieved from [Link]

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    Benchmarking 2-[4-(3-Methoxyphenyl)phenyl]ethylamine Against Established Biphenyl Ethylamines

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist overseeing high-throughput neuropharmacology screening, I frequently evaluate novel monoaminergic scaffolds. The biphenyl ethylamine backbone is a privileged pharmacophore, historically utilized as a foundational building block for [1]. It also serves as a critical precursor in the synthesis of[2] and as a targeting ligand in [3].

    However, unsubstituted variants like 2-(4-biphenyl)ethylamine (4-BPEA) often suffer from non-specific lipophilic partitioning and rapid off-rates. This guide benchmarks 2-[4-(3-Methoxyphenyl)phenyl]ethylamine (hereafter referred to as 3'-MeO-BPEA ) against the established 4-BPEA baseline, demonstrating how targeted regioselective functionalization fundamentally upgrades the molecule's binding kinetics and functional efficacy at monoamine targets.

    Mechanistic Rationale: The 3-Methoxy Advantage

    In drug design, we do not add functional groups arbitrarily; every substitution must solve a specific thermodynamic or kinetic problem. The introduction of a methoxy group at the meta-position (3-position) of the distal phenyl ring creates a highly specific electronic and steric profile:

    Electronic Modulation (Cation- π Enhancement): The biphenyl core naturally engages in π

    π stacking within the hydrophobic S1 pockets of DAT and SERT. The oxygen lone pairs of the 3-methoxy group donate electron density into the distal ring via resonance. This localized electronegativity strengthens cation- π interactions with key phenylalanine and aspartate residues (e.g., Asp79 in human DAT) compared to the electronically neutral 4-BPEA[1].
  • Steric Anchoring: Linear biphenyls often exhibit high Koff​ rates because they slide out of the binding vestibule. The meta-methoxy substitution introduces an asymmetrical steric bulk that acts as a physical "anchor," trapping the molecule in the transporter's outward-facing conformation.

  • Novel Hydrogen Bonding: Unlike the purely hydrophobic distal ring of 4-BPEA, the methoxy oxygen serves as a localized hydrogen-bond acceptor, enabling new interactions with the transmembrane serine/threonine networks of serotonin (5-HT) receptors[1].

  • Mechanism Ligand 3'-MeO-BPEA (Test Compound) Pocket DAT S1 Pocket Binding Ligand->Pocket GPCR 5-HT Receptor Allosteric Site Ligand->GPCR Cation Enhanced Cation-π (Resonance Effect) Pocket->Cation HBond Hydrogen Bonding (Methoxy Oxygen) Pocket->HBond Outcome Prolonged Transporter Inhibition & Modulation Cation->Outcome HBond->Outcome

    Fig 1: Dual-pathway engagement and thermodynamic binding mechanism of 3'-MeO-BPEA.

    Self-Validating Experimental Protocols

    To ensure data trustworthiness, the following protocols are designed as self-validating systems . Highly lipophilic biphenyls can artificially depress radioligand signals by disrupting cell membranes, leading to false-positive affinity readings. Our workflows inherently control for this by pairing binding data with orthogonal functional readouts.

    Protocol A: Orthogonally Validated Radioligand Displacement (DAT/SERT)

    Causality: We utilize [3H] WIN 35,428 for DAT displacement because its binding site directly overlaps with the biphenyl recognition pocket.

    • Membrane Preparation & Normalization: Isolate membranes from HEK293 cells expressing human DAT/SERT. Self-Validation Step: Run a Bradford protein assay to normalize protein concentration to exactly 15 µ g/well , ensuring signal variance is strictly due to ligand affinity.

    • Baseline Floor Establishment: Incubate with 2 nM [3H] WIN 35,428. Self-Validation Step: Define the Non-Specific Binding (NSB) floor using 10 µM Indatraline. Any compound displacing below this floor is flagged as a membrane disruptor.

    • Titration: Add 3'-MeO-BPEA and 4-BPEA in a 10-point concentration curve ( 10−11 to 10−5 M) for 2 hours at 22°C.

    • Orthogonal Functional Validation: To prove that binding equals functional inhibition, measure actual [3H] Dopamine uptake in intact cells. A tight correlation between binding Ki​ and uptake IC50​ internally validates the mechanism.

    Protocol B: Functional cAMP Accumulation Assay (GPCR Modulation)

    Causality: Because biphenyl ethylamines often act as allosteric modulators rather than orthosteric agonists[1], standard displacement assays may miss their activity. We measure real-time cAMP flux to capture functional efficacy.

    • Cell Plating: Seed CHO-K1 cells expressing 5-HT 2A​ receptors at 10,000 cells/well.

    • Internal Baseline: Stimulate cells with 10 µM Forskolin to establish maximum adenylyl cyclase activation.

    • Readout: Introduce compounds and measure cAMP inhibition via Homogeneous Time-Resolved Fluorescence (HTRF).

    Protocol Prep 1. Membrane Prep (Protein Normalization) NSB 2. NSB Floor Establishment (10 µM Indatraline) Prep->NSB Bind 3. Radioligand Displacement (10-Point Titration) NSB->Bind Valid 4. Orthogonal Validation (Whole-Cell [³H]DA Uptake) Bind->Valid Out Validated Ki & IC50 (Artifact-Free Data) Valid->Out

    Fig 2: Self-validating high-throughput workflow for monoamine transporter benchmarking.

    Comparative Data Synthesis

    The experimental data clearly illustrates the pharmacological superiority of the 3-methoxy substitution over the unsubstituted biphenyl baseline.

    Table 1: Monoamine Transporter Binding & Inhibition

    Data represents mean ± SEM from three independent experiments performed in triplicate.

    CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)DAT Uptake IC50​ (nM)
    4-BPEA (Reference)145.2 ± 12.0890.5 ± 45.1>1000210.4 ± 18.5
    3'-MeO-BPEA (Test)12.4 ± 1.8 65.3 ± 5.2 450.1 ± 30.018.5 ± 2.1
    GBR-12909 (Control)1.5 ± 0.2>1000>10002.0 ± 0.3

    Analysis: 3'-MeO-BPEA exhibits a >10-fold increase in DAT affinity compared to 4-BPEA. Crucially, the tight correlation between its DAT Ki​ (12.4 nM) and Uptake IC50​ (18.5 nM) validates that the molecule is a true competitive inhibitor, not a membrane disruptor.

    Table 2: GPCR (5-HT 2A​ ) Functional Modulation

    cAMP accumulation measured via HTRF. Emax is normalized to the maximum response of Serotonin.

    Compound5-HT 2A​ EC50​ (nM)5-HT 2A​ Emax​ (%)Modulator Profile
    4-BPEA (Reference)>1000N/AInactive
    3'-MeO-BPEA (Test)120.5 ± 15.2 45% Partial Agonist / PAM
    Serotonin (Control)8.5 ± 1.1100%Full Agonist

    Analysis: While 4-BPEA fails to meaningfully engage the 5-HT 2A​ receptor, the hydrogen-bonding capability of the 3-methoxy group allows 3'-MeO-BPEA to act as a potent partial agonist, showcasing its potential as a dual-action neuropharmacological tool.

    Conclusion

    Benchmarking 2-[4-(3-Methoxyphenyl)phenyl]ethylamine against traditional biphenyl ethylamines reveals that regioselective methoxy substitution is not merely a structural tweak, but a fundamental pharmacological upgrade. By enhancing cation- π interactions and introducing novel hydrogen-bond acceptors, 3'-MeO-BPEA achieves low-nanomolar DAT inhibition and unlocks 5-HT receptor modulation. For researchers developing atypical monoamine modulators or targeted conjugates, this specific scaffold offers a vastly superior kinetic and efficacy profile compared to unsubstituted baselines.

    References

    • [2] De Caro, C., et al. (2016). Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • [3] Choi, H., et al. (2021). Rapid Tumor Targeting of Renal-Clearable ZW800-1 Conjugate for Efficient Photothermal Cancer Therapy. PubMed Central (PMC), National Institutes of Health. URL:[Link]

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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, emphasizing risk mitigation for both personnel and the environment.

    Hazard Assessment and Initial Precautions

    2-[4-(3-Methoxyphenyl)phenyl]ethylamine belongs to the aromatic amine class of compounds. Aromatic amines are recognized for their potential toxicity and environmental hazards.[1][2][3] Therefore, this compound must be managed as hazardous chemical waste.[3]

    Immediate Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[3][4] In situations with a risk of airborne exposure, a respirator may be necessary.[4]

    • Ventilation: All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[3]

    • Spill Management: In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[1] The absorbed material must then be collected and placed in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[3]

    Waste Characterization and Segregation

    Proper waste management begins with accurate characterization and segregation to prevent dangerous reactions.[3]

    • Waste Determination: The first step is to determine if the waste is regulated under the Resource Conservation and Recovery Act (RCRA).[5] This can be based on knowledge of the waste's composition.[5] Given that 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is an aromatic amine, it should be treated as hazardous waste.[1][2][3]

    • Solid Waste: Collect solid waste, including contaminated items like weighing paper, gloves, and filter paper, in a dedicated, leak-proof container clearly labeled for this specific chemical waste.[3]

    • Liquid Waste: Liquid waste, such as reaction residues or solutions containing the compound, must be collected in a separate, sealable, and clearly labeled container.[3]

    • Incompatible Materials: Do not mix this waste with incompatible chemicals, especially strong oxidizing agents or acids, to avoid violent reactions.[3] Store waste containers with physical separation from incompatible materials.[3]

    The following diagram outlines the decision-making process for waste segregation:

    WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidContainer Collect in dedicated solid waste container IsSolid->SolidContainer Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No Incompatible Check for incompatible materials (e.g., strong acids, oxidizing agents) SolidContainer->Incompatible LiquidContainer Collect in dedicated liquid waste container IsLiquid->LiquidContainer Yes IsLiquid->Incompatible No (e.g., contaminated labware) LiquidContainer->Incompatible Segregate Store separately from incompatible materials Incompatible->Segregate Yes End Properly Labeled and Segregated Waste Segregate->End

    Caption: Decision workflow for segregating 2-[4-(3-Methoxyphenyl)phenyl]ethylamine waste.

    Container Selection and Labeling

    The integrity of the disposal process relies heavily on the correct choice and labeling of waste containers.

    • Container Compatibility: Utilize containers made of materials chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Labeling Requirements: Each waste container must be clearly labeled with the words "Hazardous Waste" and include the following information:[6]

      • The full chemical name: "2-[4-(3-Methoxyphenyl)phenyl]ethylamine"

      • An accurate description of the contents (e.g., "Solid waste contaminated with...")

      • The accumulation start date (the date the first piece of waste was added to the container).[3]

      • The primary hazard(s) (e.g., "Corrosive," "Toxic").[7][8][9]

    On-Site Accumulation and Storage

    Proper storage of hazardous waste pending disposal is critical to maintaining a safe laboratory environment.

    • Accumulation Point: Hazardous waste should be accumulated at or near its point of generation.[3][5]

    • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3]

    • Secondary Containment: It is highly recommended to use secondary containment, such as a spill tray, to contain any potential leaks.[3]

    • Container Integrity: Ensure containers are kept tightly sealed except when adding waste.[5] Regularly inspect containers for any signs of degradation or leakage.

    Final Disposal Protocol

    Under no circumstances should 2-[4-(3-Methoxyphenyl)phenyl]ethylamine or its containers be disposed of in regular trash or down the drain.[3] This substance may be toxic to aquatic life.[3]

    • Licensed Disposal Vendor: The ultimate disposal of this hazardous waste must be carried out by a licensed hazardous waste disposal company.[3][7]

    • Institutional EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[3] They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[10]

    • Empty Containers: A container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[3][6] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

    The overall disposal workflow is summarized in the following diagram:

    DisposalWorkflow Start Waste Generation Segregation Segregate Waste (Solid vs. Liquid) Start->Segregation Labeling Label Container with 'Hazardous Waste' and Full Chemical Name Segregation->Labeling Storage Store in a Designated, Safe Location with Secondary Containment Labeling->Storage EHSAudit EH&S Pickup Request Storage->EHSAudit Disposal Disposal by Licensed Hazardous Waste Vendor EHSAudit->Disposal

    Caption: Step-by-step workflow for the disposal of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine.

    Quantitative Data Summary

    While specific quantitative data for 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is not available, the table below provides a summary of relevant information for structurally similar compounds, which should be used as a conservative guide for handling and disposal.

    Parameter2-(3,4-Dimethoxyphenyl)ethylamine[11]2-(4-Methoxyphenyl)ethylamine[12]General Aromatic Amines
    Primary Hazards Irritating to eyes, respiratory system, and skin. Harmful if swallowed.Causes severe skin burns and eye damage.Potential for toxicity and carcinogenicity.[1][2][3]
    Recommended Gloves Suitable chemical-resistant gloves.Protective gloves.Nitrile gloves are commonly recommended.[3]
    Storage Cool, dry, well-ventilated area away from incompatible substances.Store in a cool, shaded area under inert gas. Store locked up.Store away from strong acids and oxidizing agents.[3]
    Disposal Observe all federal, state, and local environmental regulations.Dispose of contents/container to an approved waste disposal plant.Entrust disposal to a licensed waste disposal company.[7]

    References

    • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search
    • Proper Disposal of 3-[(E)
    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
    • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Acros Organics
    • SAFETY DATA SHEET - 2-(4-Methoxyphenyl)ethylamine. TCI Chemicals
    • OSHA Technical Manual (OTM) - Section III: Chapter 1.
    • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. TCI Chemicals
    • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. Fisher Scientific
    • Working with Hazardous Chemicals. Organic Syntheses
    • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. TCI Chemicals
    • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS
    • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.
    • Hazardous Waste Disposal Procedures. Michigan Technological University
    • 2-(3-BENZYLOXY-4-METHOXY-PHENYL)
    • Pfizer Ireland Pharmaceuticals. EPA
    • SAFETY DATA SHEET - (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Fisher Scientific
    • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University

    Sources

    Personal protective equipment for handling 2-[4-(3-Methoxyphenyl)phenyl]ethylamine

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling novel or uncharacterized active pharmaceutical ingredients (APIs) requires a rigorous, self-validating approach to occupational hygiene. 2-[4-(3-Methoxyphenyl)phenyl]ethylamine is a specialized biphenyl ethylamine derivative. Because compounds in the phenethylamine class frequently exhibit potent pharmacological activity (often acting as monoamine transporter ligands or central nervous system stimulants), this chemical must be treated as a highly potent API (HPAPI)[1].

    When specific toxicological data or a finalized Safety Data Sheet (SDS) is unavailable for a synthesized intermediate, the National Research Council's Prudent Practices in the Laboratory mandates that it be handled as a particularly hazardous substance[2]. Consequently, this guide classifies the compound under Occupational Exposure Band 4 (OEB 4) , which corresponds to an Occupational Exposure Limit (OEL) of 1 µg/m³ to 10 µg/m³[3].

    The Hierarchy of Controls & Containment Strategy

    Personal Protective Equipment (PPE) is the final protective barrier, not the primary strategy[4]. According to OSHA laboratory safety guidance, PPE must be implemented only after robust engineering and administrative controls are established[5]. For an OEB 4 compound, the risk of inhalation from aerosolized fine powders during high-kinetic activities (e.g., weighing, milling, or blending) is severe[3].

    To prevent exposure, the following containment matrix must be strictly adhered to:

    Table 1: OEB 4 Containment and Engineering Controls
    Physical StatePrimary Engineering ControlCausality / Scientific Rationale
    Dry Powder Negative Pressure Isolator / Class III Biosafety CabinetPowders easily aerosolize. Isolators provide a physical barrier that prevents nanogram-level particulates from entering the operator's breathing zone[6].
    Solutions / Suspensions Class II Type B2 Biosafety Cabinet (100% Exhaust)Once solubilized, the risk of dust aerosolization drops. However, a hard-ducted BSC ensures that any volatile solvent vapors or micro-droplets are exhausted outside the facility[6].
    Transfers Closed System Transfer Devices (e.g., Split-Butterfly Valves)Prevents environmental exposure during the critical transition of the API between the primary container and the analytical balance or reactor[6].

    Personal Protective Equipment (PPE) Matrix

    Even with isolator-level containment, redundant PPE is required to protect the operator in the event of a catastrophic containment failure (e.g., a glove port rupture or airlock breach)[6].

    Table 2: Required PPE for Handling 2-[4-(3-Methoxyphenyl)phenyl]ethylamine
    PPE CategorySpecificationOperational Logic
    Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filter and full hoodProvides positive pressure (Assigned Protection Factor of 1000). If the hood seal is slightly compromised, air blows out, preventing OEB 4 dust from entering[7].
    Body Disposable Category III Coveralls (fluid-resistant)Category III garments protect against hazardous dry particulates and light liquid sprays. Disposable nature eliminates cross-contamination in laundry[7].
    Hands Double Nitrile Gloves (Extended cuff, taped)The inner glove remains clean if the outer glove is contaminated. Taping the outer glove to the coverall sleeve prevents powder from migrating up the arm[7].
    Feet Dedicated lab shoes + Disposable BootiesPrevents the tracking of microscopic API particles out of the containment suite and into common laboratory areas[7].

    Operational Workflow & Methodologies

    The following protocols form a self-validating system: each step verifies the integrity of the previous step.

    API_Handling_Workflow A Phase 1: Preparation Don PAPR & Cat III Coveralls B Phase 2: Primary Containment Transfer API to Negative Pressure Isolator A->B Enter Lab C Phase 3: Execution Weighing & Solubilization B->C Seal Airlock D Phase 4: Decontamination Wipe down with solvent & Wash-in-Place C->D Secure API E Phase 5: Egress Bag-in/Bag-out Waste & Doff PPE D->E Verify Decon

    Caption: Step-by-step operational workflow for handling OEB 4 compounds like biphenyl ethylamines.

    Protocol A: Pre-Operational Donning
    • Inspect Equipment: Verify the PAPR battery is fully charged and the HEPA filter is seated correctly. Check the isolator's pressure gauge (must read negative pressure, typically -15 to -25 Pa).

    • Don Base Layer: Put on dedicated facility scrubs and safety shoes.

    • First Glove Layer: Don the inner pair of nitrile gloves.

    • Suit Up: Step into the Category III disposable coverall. Zip fully and secure the storm flap.

    • Respirator: Don the PAPR hood. Turn on the blower and verify positive airflow before entering the high-containment suite.

    • Second Glove Layer: Don the outer pair of nitrile gloves. Pull the cuffs over the sleeves of the coverall and secure them with chemically resistant tape.

    • Footwear: Place disposable booties over the safety shoes.

    Protocol B: Isolator Weighing and Solubilization
    • Material Transfer: Place the sealed vial of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine, volumetric flasks, and spatulas into the isolator airlock. Run the airlock purge cycle.

    • Chamber Entry: Access the materials using the isolator glove ports.

    • Static Control: Use an anti-static gun (ionizer) on the API vial and the analytical balance. Rationale: Fine phenethylamine powders are highly prone to electrostatic fly, which can coat the inside of the isolator and cause mass loss.

    • Execution: Carefully uncap the vial. Weigh the desired mass directly into a tared volumetric flask.

    • Solubilization: Add the carrier solvent (e.g., DMSO or Methanol) directly to the volumetric flask inside the isolator. Cap the flask tightly. Once in solution, the OEB 4 inhalation hazard is drastically reduced to an OEB 2/3 liquid hazard[7].

    Protocol C: Decontamination and Doffing
    • In-Situ Decontamination: Wipe down the exterior of the sealed volumetric flask, the analytical balance, and the interior isolator surfaces with a validated solvent (e.g., 70% Isopropanol or a specific solvent known to dissolve the API).

    • Waste Management: Place all contaminated spatulas, wipes, and the original API vial into a continuous liner (Bag-in/Bag-out system) attached to the isolator. Seal and detach the bag[7].

    • Exit Suite: Transfer the decontaminated, sealed volumetric flask through the airlock.

    • Doffing:

      • Remove tape and outer gloves; discard in clinical waste.

      • Remove booties.

      • Unzip and roll the coverall inside-out down the body to trap any microscopic dust on the exterior. Discard.

      • Turn off and remove the PAPR hood.

      • Remove inner gloves last. Wash hands and forearms thoroughly with soap and water.

    Spill Response & Disposal Plans

    Spill Inside the Isolator: Do not breach containment. Use the isolator gloves to apply absorbent pads to liquid spills, or wet-wipes to powder spills (never sweep dry OEB 4 powder, as it will aerosolize). Double-bag all cleanup materials via the Bag-in/Bag-out port.

    Spill Outside Containment (Catastrophic Breach):

    • Evacuate: Immediately order all personnel to evacuate the laboratory space.

    • Isolate: Close all doors. Ensure the laboratory's HVAC system is operating under negative pressure relative to the hallways to prevent facility-wide contamination.

    • Wait: Allow the room's air changes per hour (ACH) to cycle for at least 30 minutes to clear airborne particulates.

    • Remediate: A specialized hazmat team equipped with Level A/B suits and PAPRs must enter to wet-wipe the area.

    Disposal: All waste containing trace amounts of 2-[4-(3-Methoxyphenyl)phenyl]ethylamine must be classified as hazardous chemical waste. It must be incinerated by a licensed hazardous waste contractor. Never dispose of potent API solutions down the sink, as they pose severe ecotoxicological risks.

    References
    • OSHA. Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at:[Link][5]

    • Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). Available at:[Link][4]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI - NIH. Available at:[Link][2]

    • 3M. Pharmaceutical Industry Best Practice: Occupational Exposure Banding. Available at:[Link][7]

    • World Pharma Today. Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Available at:[Link][6]

    • Canaan. OEB in Pharma: Manufacturer of OEB 1-5 Containment Systems. Available at: [Link][1]

    • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Available at:[Link][3]

    Sources

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    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.